Orbifloxacin-d4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H20F3N3O3 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+/i3D2,4D2 |
InChI 键 |
QIPQASLPWJVQMH-HQUHHKDKSA-N |
产品来源 |
United States |
Foundational & Exploratory
Orbifloxacin-d4: A Technical Guide to Synthesis, Purification, and Analysis for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the probable synthesis, purification, and analytical characterization of Orbifloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Orbifloxacin. Given the absence of a publicly available, detailed synthesis protocol for this compound, this document outlines a plausible synthetic strategy based on established methods for the synthesis of Orbifloxacin and deuterated piperazine (B1678402) derivatives. The methodologies for purification and characterization are based on standard practices for isotopically labeled pharmaceutical compounds.
Introduction to Orbifloxacin and the Role of Deuteration
Orbifloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1][2] It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[2] Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with deuterium (B1214612) can alter the pharmacokinetic profile of a drug, often leading to a slower rate of metabolism.[3] This "kinetic isotope effect" can result in a longer half-life and modified bioavailability. For research purposes, deuterated standards are crucial for quantitative analysis by mass spectrometry, serving as ideal internal standards in pharmacokinetic and metabolic studies.[4]
Proposed Synthesis of this compound
A likely synthetic route to this compound involves the coupling of a deuterated cis-3,5-dimethylpiperazine-d4 moiety with the core fluoroquinolone structure. The deuteration is strategically placed on the methyl groups of the piperazine ring.
Synthesis of Deuterated cis-3,5-Dimethylpiperazine-d4
The synthesis of the deuterated piperazine intermediate is a critical step. A potential pathway involves the reduction of a suitable precursor with a deuterium source. One possible approach, adapted from known piperazine syntheses, is outlined below.
Experimental Protocol:
-
Starting Material: Commercially available cis-1-Boc-3,5-dimethylpiperazine can be used as the starting material.
-
Deuteration: A plausible method involves the use of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), on a suitable precursor. For example, the corresponding diketopiperazine could be synthesized and subsequently reduced with LiAlD₄ to introduce deuterium at the desired positions.
-
Purification: The resulting deuterated piperazine derivative would be purified using standard techniques such as column chromatography or distillation.
Coupling Reaction to form this compound
The final step in the synthesis is the nucleophilic aromatic substitution reaction between the deuterated piperazine and the fluoroquinolone core.
Experimental Protocol:
-
Reaction Setup: 1-cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is reacted with the synthesized deuterated cis-3,5-dimethylpiperazine-d4 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or pyridine.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80-120 °C) for several hours.
-
Work-up: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water or an appropriate anti-solvent. The solid is then collected by filtration.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities to achieve the high purity required for research applications.[5]
Crystallization
Crystallization is a common and effective method for purifying solid organic compounds.
Experimental Protocol:
-
Solvent Selection: The crude this compound is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, acetonitrile (B52724), or a mixture with water).
-
Cooling and Precipitation: The solution is slowly cooled to allow for the formation of crystals.
-
Isolation: The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocol:
-
Column and Mobile Phase: A suitable reversed-phase column (e.g., C18) is used with a mobile phase typically consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Fraction Collection: The crude product is injected onto the column, and the fraction containing the pure this compound is collected.
-
Solvent Removal: The solvent is removed from the collected fraction under reduced pressure to yield the purified product.
Diagram of the Purification Workflow
References
An In-depth Technical Guide to the Chemical Properties and Stability of Orbifloxacin-d4
Introduction
Orbifloxacin (B1677453) is a third-generation synthetic fluoroquinolone antibiotic used exclusively in veterinary medicine. It exhibits broad-spectrum bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria by inhibiting the enzyme DNA gyrase. Orbifloxacin-d4 is the deuterium-labeled form of Orbifloxacin. Stable isotope-labeled compounds like this compound are essential tools in analytical chemistry, particularly in mass spectrometry-based bioanalytical assays, where they serve as ideal internal standards for the accurate quantification of the parent drug in complex biological matrices.
This technical guide provides a comprehensive overview of the chemical properties and stability of Orbifloxacin, which are directly applicable to this compound. The substitution of hydrogen with deuterium (B1214612) atoms results in a negligible change to the compound's chemical reactivity, solubility, and stability profile, with the primary difference being its increased molecular mass. The information presented herein is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical properties of Orbifloxacin and its deuterated analog are summarized below. The primary distinction is the molecular weight, which is increased by the mass of the four deuterium atoms.
| Property | Orbifloxacin | This compound | Citation |
| IUPAC Name | 1-cyclopropyl-5,6,8-trifluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid | 1-cyclopropyl-7-((3S,5R)-3,5-dimethylpiperazin-1-yl)-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid-d4 | [1][2] |
| Molecular Formula | C₁₉H₂₀F₃N₃O₃ | C₁₉H₁₆D₄F₃N₃O₃ | [1] |
| Molecular Weight | 395.38 g/mol | 399.40 g/mol (Calculated) | [2] |
| CAS Number | 113617-63-3 | 2714415-07-1 | [2] |
| pKa | 5.95 and 9.01 | Not experimentally determined, expected to be nearly identical to Orbifloxacin. | |
| Solubility | Slightly soluble in water; solubility increases in acidic and alkaline conditions. | Not experimentally determined, expected to be nearly identical to Orbifloxacin. | [1][3] |
| Appearance | White to pale yellow crystalline powder | Not specified, expected to be a white to pale yellow solid. | [3] |
Stability and Storage
The stability of Orbifloxacin has been evaluated under various stress conditions, providing insight into its degradation pathways. These findings are critical for developing stable formulations and defining appropriate storage and handling procedures.
Forced Degradation Studies Studies have subjected Orbifloxacin to stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[4]
-
Hydrolytic Stability : The compound shows extensive decomposition in acidic, basic, and neutral aqueous solutions under hydrolytic conditions.[4]
-
Oxidative Stability : Degradation is observed when Orbifloxacin is exposed to oxidative conditions.[4]
-
Photostability : In solid form, Orbifloxacin is stable when exposed to UV-VIS light. However, in solution, it undergoes significant degradation.[4]
-
Thermal Stability : The solid form of Orbifloxacin is stable when subjected to dry heat (60 °C).[4] The hemihydrate form dehydrates between 75 °C and 104 °C, with the resulting anhydrous form being stable up to approximately 260 °C.[3]
Recommended Storage Conditions Based on its stability profile, the following storage conditions are recommended to maintain the integrity of this compound.
| Condition | Recommendation | Citation |
| Temperature | Store tablets and liquid suspension between 2°C and 25°C (36°F and 77°F). | [1][5] |
| Light | Protect from light, especially when in solution. | |
| Moisture | Store in a dry place, protected from moisture. | [5] |
| Long-Term Storage | For stock solutions, storage at -20°C for one year or -80°C for two years is recommended. |
Mechanism of Action
Orbifloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial DNA gyrase (also known as topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
Inhibition of DNA Gyrase : In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the DNA, which is a critical step for relieving torsional stress during DNA replication.
-
Inhibition of Topoisomerase IV : In Gram-positive bacteria, the main target is topoisomerase IV, which is essential for the separation of daughter chromosomes after replication.
By inhibiting these enzymes, Orbifloxacin blocks the cell's ability to replicate its DNA, leading to strand breaks and ultimately, bacterial cell death.[6] Mammalian cells contain a structurally different form of topoisomerase II, which is not significantly affected by therapeutic concentrations of fluoroquinolones, accounting for the drug's selective toxicity.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis and handling of this compound. The following protocols are based on published methods for Orbifloxacin.
Protocol 1: Stability-Indicating LC-MS Method for Forced Degradation
This protocol outlines a method to separate Orbifloxacin from its degradation products, which is essential for stability testing.[4]
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetic acid (Glacial)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Water (HPLC grade)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector
-
Mass Spectrometer (MS) with an appropriate interface (e.g., APCI)
-
Analytical column: SymmetryShield Waters RP18, 5 µm, 250 x 4.6 mm (or equivalent)
-
pH meter, vortex mixer, analytical balance
3. Chromatographic Conditions:
-
Mobile Phase : Gradient elution using 5% acetic acid in water and Methanol.
-
Flow Rate : 0.5 mL/min
-
Detection : PDA detector at 290 nm
-
Column Temperature : Ambient
4. Stress Conditions Procedure:
-
Acid/Base Hydrolysis : Mix drug solution with 0.1 M HCl or 0.1 M NaOH and heat as required. Neutralize before injection.
-
Oxidation : Mix drug solution with 3% H₂O₂ and store at room temperature for a specified period.
-
Thermal Degradation : Expose solid drug or drug solution to dry heat (e.g., 60 °C).
-
Photodegradation : Expose drug solution to UV light (e.g., 254 nm) and visible light.
5. Analysis:
-
Inject stressed samples into the LC-MS system.
-
Monitor the separation of the parent peak (this compound) and any new peaks corresponding to degradation products.
-
Use MS data to determine the mass of the degradation products and propose their structures.
Protocol 2: HPLC Method for Quantification in Plasma
This protocol describes a validated HPLC method with fluorescence detection for determining Orbifloxacin concentrations in biological fluids like plasma.[7] this compound would be used as the internal standard.
1. Reagents and Materials:
-
Orbifloxacin reference standard (for calibration curve)
-
This compound (as internal standard)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Trichloromethane (for extraction)
-
Rabbit plasma (or other relevant biological matrix)
2. Equipment:
-
HPLC system with a fluorescence detector
-
Reversed-phase analytical column
-
Centrifuge, vortex mixer
3. Sample Preparation:
-
To a plasma sample, add a known amount of this compound internal standard solution.
-
Add phosphate buffer (pH 7.4) and vortex.
-
Perform liquid-liquid extraction by adding trichloromethane, vortexing, and centrifuging to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
4. Chromatographic Conditions:
-
Mobile Phase : Aqueous phosphate buffer-acetonitrile (80:20, v/v).[7]
-
Detection : Fluorescence detector set to an excitation wavelength of 338 nm and an emission wavelength of 425 nm.[7]
-
Linearity Range : The method has been shown to be linear from 4 to 1500 ng/mL.[7]
5. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of Orbifloxacin to the peak area of this compound against the concentration of Orbifloxacin.
-
Determine the concentration of Orbifloxacin in unknown samples by interpolation from the calibration curve.
References
- 1. DailyMed - ORBAX- orbifloxacin suspension [dailymed.nlm.nih.gov]
- 2. Orbifloxacin | C19H20F3N3O3 | CID 60605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsciences.com [ijsciences.com]
- 5. Orbifloxacin | VCA Animal Hospitals [vcahospitals.com]
- 6. Orbifloxacin (Orbax) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. Determination of orbifloxacin in rabbit plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Orbifloxacin-d4 Certificate of Analysis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) for a deuterated standard like Orbifloxacin-d4 is a critical document that guarantees its identity, purity, and suitability for use in quantitative analyses, such as pharmacokinetic studies and bioanalytical assays. This guide provides a detailed explanation of the key components of a typical this compound CoA, including the analytical methods used to generate the data.
Compound Information and Physical Properties
This section of the CoA provides fundamental information about the this compound lot.
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 113617-63-3 (unlabeled) |
| Chemical Formula | C₁₉H₁₆D₄F₃N₃O₃ |
| Molecular Weight | 399.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Note: The CAS number for the deuterated analog may not always be available; in such cases, the CAS number of the parent compound is often referenced.
Purity and Isotopic Enrichment
The purity of a deuterated standard is assessed in two primary ways: chemical purity and isotopic purity.
Chemical Purity
Chemical purity refers to the percentage of the material that is the desired compound, irrespective of its isotopic composition. It is typically determined by High-Performance Liquid Chromatography (HPLC).
| Test | Method | Specification | Result |
| Chemical Purity | HPLC-UV | ≥98.0% | 99.5% |
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Methodology: A solution of this compound is injected into the HPLC system. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.
Isotopic Purity (Deuterium Enrichment)
Isotopic purity, or isotopic enrichment, is a measure of the percentage of the isotopically labeled compound that contains the desired number of deuterium (B1214612) atoms. This is a critical parameter for an internal standard, as it ensures accurate quantification. Mass spectrometry is the primary technique for this determination.
| Test | Method | Specification | Result |
| Isotopic Purity | Mass Spectrometry | ≥98 atom % D | 99.2 atom % D |
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan.
-
Methodology: A dilute solution of this compound is infused into the mass spectrometer. The relative intensities of the ion corresponding to the fully deuterated molecule (d4) and the ions corresponding to molecules with fewer deuterium atoms (d0 to d3) are measured. The isotopic purity is calculated from these relative intensities.
Identity Confirmation
The identity of the this compound standard is confirmed using a combination of techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
| Test | Method | Specification | Result |
| Mass Spectrum | ESI-MS | Conforms to structure | Conforms |
The same protocol as for isotopic purity is used. The measured mass of the molecular ion is compared to the theoretical mass of this compound.
¹H-NMR (Proton Nuclear Magnetic Resonance)
¹H-NMR spectroscopy provides information about the structure of the molecule and confirms the positions of the deuterium labels. In a deuterated standard, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.
| Test | Method | Specification | Result |
| ¹H-NMR | 300 MHz NMR | Conforms to structure | Conforms |
-
Instrumentation: A 300 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Methodology: A small amount of the this compound standard is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts and coupling patterns are compared to the known spectrum of non-deuterated Orbifloxacin to confirm the structure and the absence of signals at the deuterated positions.
Visualizing the Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for the analysis of an this compound standard as presented in a Certificate of Analysis.
Understanding the Orbifloxacin Signaling Pathway
Orbifloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. The following diagram illustrates this mechanism of action.
Logical Relationship for Purity Assessment
The final assessment of the suitability of an this compound standard relies on the logical relationship between its chemical and isotopic purity. Both must meet stringent specifications for the standard to be considered reliable for quantitative analysis.
Determining the Isotopic Purity of Orbifloxacin-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies required to determine the isotopic purity of deuterated Orbifloxacin (Orbifloxacin-d4). Ensuring high isotopic purity is critical for the accuracy of pharmacokinetic studies, metabolic profiling, and the overall efficacy and safety of deuterated drug candidates.[1][2][3] This document outlines the core analytical techniques, detailed experimental protocols, and data analysis strategies pertinent to this compound.
Introduction to Isotopic Purity
Isotopic purity refers to the percentage of a compound in which the intended isotope (in this case, deuterium) is present at a specific labeled position.[2] For a deuterated active pharmaceutical ingredient (API) like this compound, it is crucial to quantify the distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[2] For instance, a batch of this compound will likely contain molecules with three, two, one, or zero deuterium (B1214612) atoms (d3, d2, d1, d0). Regulatory bodies require a thorough analysis and quantification of these isotopologues.[2]
The primary analytical techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][4] Combining these methods provides a comprehensive assessment of both isotopic enrichment and structural integrity.[4]
Core Analytical Techniques
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining isotopic purity due to its ability to differentiate between ions with very small mass differences.[5][6] For this compound, HRMS can resolve and quantify the relative abundance of the d4, d3, d2, d1, and d0 isotopologues.
Key Advantages of HRMS:
-
High Sensitivity: Requires minimal sample amounts, often in the nanogram range.[5][6]
-
Accuracy: High-resolution instruments like Orbitrap or QTOF can precisely measure mass-to-charge ratios, allowing for clear separation of isotopic peaks.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is essential for confirming the position of the deuterium labels and the overall structural integrity of the molecule.[1][2] ¹H NMR can be used to quantify the small amounts of residual protons at the deuterated sites, providing a measure of isotopic enrichment.[2]
Key Advantages of NMR:
-
Structural Confirmation: Verifies that deuteration occurred at the intended positions.[1][4]
-
Quantitative Analysis: Quantitative NMR (qNMR) can provide highly accurate measurements of isotopic enrichment.[2]
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol outlines a general procedure using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
3.1.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
-
Blank: Use the solvent as a blank to check for background interference.
3.1.2. LC-HRMS System and Parameters
| Parameter | Specification |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| MS System | Q-Orbitrap or Q-TOF HRMS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan |
| Mass Range | m/z 100-1000 |
| Resolution | > 70,000 FWHM |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320 °C |
3.1.3. Data Analysis
-
Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic distribution.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d4) relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
3.2.1. Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃). The choice of solvent is critical to avoid interfering signals.[8][9]
-
Add a known amount of an internal standard for quantitative analysis (qNMR) if required.
3.2.2. NMR Spectrometer and Parameters
| Parameter | ¹H NMR Specification | ²H NMR Specification |
| Spectrometer | 400 MHz or higher | 61.4 MHz (on a 400 MHz system) |
| Solvent | DMSO-d6 | DMSO-d6 |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Standard single pulse |
| Number of Scans | 16 | 256 |
| Relaxation Delay | 5 s | 2 s |
3.2.3. Data Analysis
-
¹H NMR: Integrate the signals corresponding to the residual protons at the deuteration sites and compare them to the integration of a non-deuterated proton signal within the molecule to determine the percentage of deuteration.
-
²H NMR: Observe the signals at the chemical shifts corresponding to the deuterated positions to confirm the location of the deuterium labels.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Isotopic Distribution of this compound by HRMS
| Isotopologue | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Peak Area | Relative Abundance (%) |
| Orbifloxacin-d0 | 396.1597 | 396.1595 | 15,000 | 0.5 |
| Orbifloxacin-d1 | 397.1660 | 397.1658 | 30,000 | 1.0 |
| Orbifloxacin-d2 | 398.1723 | 398.1721 | 60,000 | 2.0 |
| Orbifloxacin-d3 | 399.1785 | 399.1783 | 150,000 | 5.0 |
| This compound | 400.1848 | 400.1846 | 2,745,000 | 91.5 |
| Total | 3,000,000 | 100.0 |
Table 2: Isotopic Purity of this compound Batches
| Batch Number | Isotopic Purity by HRMS (%) | Isotopic Enrichment by ¹H NMR (%) | Chemical Purity by HPLC-UV (%) |
| OFX-D4-001 | 91.5 | 98.8 | >99.5 |
| OFX-D4-002 | 92.1 | 99.0 | >99.5 |
| OFX-D4-003 | 90.8 | 98.6 | >99.5 |
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the process.
Caption: Workflow for determining isotopic purity of this compound using LC-HRMS.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The determination of isotopic purity is a non-negotiable aspect of the development and manufacturing of deuterated APIs like this compound.[2] A combination of HRMS and NMR spectroscopy provides a robust and comprehensive approach to accurately quantify isotopic distribution and confirm structural integrity.[1][4] By implementing the detailed protocols and data analysis strategies outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. isotope.com [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. neofroxx.com [neofroxx.com]
- 9. synmr.in [synmr.in]
Proper Storage and Handling of Deuterated Orbifloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper storage and handling procedures for deuterated Orbifloxacin (B1677453). Given the increased stability often associated with deuterated compounds, this document synthesizes established knowledge of Orbifloxacin's physicochemical properties with the principles of isotopic labeling to ensure the integrity and safety of this valuable research compound.
Introduction to Deuterated Orbifloxacin
Deuterated Orbifloxacin is a form of the synthetic fluoroquinolone antibacterial agent, Orbifloxacin, where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution can lead to a kinetic isotope effect, resulting in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2] This enhanced bond strength can slow down metabolic degradation, potentially leading to a longer biological half-life and altered pharmacokinetic profile.[2][][4] Like its non-deuterated counterpart, deuterated Orbifloxacin is expected to exhibit broad-spectrum activity against a range of Gram-negative and some Gram-positive bacteria by inhibiting the bacterial enzyme DNA gyrase.[5]
Storage Conditions
Proper storage is critical to maintain the chemical integrity and purity of deuterated Orbifloxacin. The following conditions are based on the known stability of Orbifloxacin and general best practices for deuterated compounds.
Table 1: Recommended Storage Conditions for Deuterated Orbifloxacin
| Parameter | Solid Form (Powder/Tablets) | Liquid Suspension |
| Temperature | 2°C to 30°C (36°F to 86°F)[6] | 2°C to 25°C (36°F to 77°F)[6][7] |
| Humidity | Store in a dry place, protected from moisture.[6] | Store upright in its original container.[7] |
| Light | Protect from light.[8] | Protect from light. |
| Container | Tightly sealed, well-labeled containers. | Original, tightly sealed, and well-labeled containers. |
| Special Notes | Avoid temperature extremes and direct sunlight. | Does not require refrigeration. Shake well before use.[7] |
Stability Profile
Key Stability Considerations:
-
Solid State: Orbifloxacin in its solid form is relatively stable to dry heat (up to 60°C) and photolysis.[9] Deuterated Orbifloxacin is expected to exhibit at least equivalent, if not superior, stability in the solid state.
-
In Solution: Orbifloxacin shows significant degradation under hydrolytic (acidic, basic, and neutral solutions) and photolytic conditions when in solution.[9] Therefore, solutions of deuterated Orbifloxacin should be freshly prepared and protected from light.
-
Oxidative Stress: Degradation of Orbifloxacin has been observed under oxidative conditions.[9] Contact with strong oxidizing agents should be avoided.[10][11]
-
Polymorphism: Orbifloxacin exists in different crystalline forms (hemihydrate and anhydrous), which can impact its solubility and stability.[12][13] The specific crystalline form of deuterated Orbifloxacin should be noted and handled accordingly.
Handling and Personal Protective Equipment (PPE)
Safe handling procedures are essential to protect researchers and maintain the purity of the compound.
Table 2: Personal Protective Equipment (PPE) and Handling Guidelines
| Aspect | Guideline |
| Ventilation | Handle in a well-ventilated area or in a chemical fume hood.[11][14] |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[15] |
| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile). Avoid prolonged or repeated skin contact.[10][14][15] |
| Respiratory Protection | For solid forms, avoid generating dust.[10] If dust or aerosols may be generated, use appropriate respiratory protection. Do not breathe mist or vapors.[11] |
| Hygiene | Do not eat, drink, or smoke in the handling area.[15] Wash hands thoroughly after handling.[8] |
| Special Precautions | Individuals with a known hypersensitivity to quinolone antibiotics should avoid handling this product.[7][16] |
| Photosensitivity | There is a risk of photosensitization in humans with excessive exposure to quinolones. Avoid direct sunlight after accidental exposure.[7][16] |
| Spills | For spills, soak up with an inert absorbent material. Prevent release into the environment.[11][14] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not flush down the toilet or wash down the sink.[8] |
Experimental Protocols
Protocol for Assessing the Stability of Deuterated Orbifloxacin
This protocol outlines a general procedure for evaluating the stability of deuterated Orbifloxacin under various stress conditions, adapted from ICH guidelines.
-
Materials and Equipment:
-
Deuterated Orbifloxacin (solid)
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Controlled environment chambers (for temperature, humidity, and light exposure)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Sample Preparation: Prepare stock solutions of deuterated Orbifloxacin in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Forced Degradation Studies:
-
Hydrolytic Stability: Add the stock solution to separate solutions of acid, base, and neutral buffer. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Stability: Add the stock solution to a solution of hydrogen peroxide and incubate at room temperature.
-
Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., UV and visible light).
-
Thermal Stability: Store the solid compound in a controlled temperature oven (e.g., 60°C).
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by HPLC to quantify the amount of remaining deuterated Orbifloxacin and to detect the formation of any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of a non-stressed control to determine the extent of degradation.
-
Visualizations
Logical Workflow for Handling and Storage
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. Orbifloxacin | VCA Animal Hospitals [vcahospitals.com]
- 7. DailyMed - ORBAX- orbifloxacin suspension [dailymed.nlm.nih.gov]
- 8. boerumhillvet.com [boerumhillvet.com]
- 9. ijsciences.com [ijsciences.com]
- 10. merck.com [merck.com]
- 11. merck.com [merck.com]
- 12. Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merck.com [merck.com]
- 15. northamerica.covetrus.com [northamerica.covetrus.com]
- 16. msd-animal-health.com [msd-animal-health.com]
An In-Depth Technical Guide to the Mass Spectrum of Orbifloxacin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrum of Orbifloxacin-d4, a deuterated isotopologue of the synthetic fluoroquinolone antibiotic Orbifloxacin. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the quantitative and qualitative analysis of this compound. This compound is commonly employed as an internal standard in pharmacokinetic and residue analysis studies of Orbifloxacin. A thorough understanding of its mass spectrometric behavior is therefore crucial for accurate and reliable analytical method development and validation.
Quantitative Mass Spectrometric Data
The mass spectrum of this compound is characterized by a protonated molecule ([M+H]⁺) and several key fragment ions. The following table summarizes the most significant ions observed in a typical positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) experiment. The deuterated nature of the molecule, with a molecular weight of 399.40 g/mol , results in a precursor ion at m/z 400.4.
| Ion Description | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| Protonated Molecule | 400.4 | - | [C₁₉H₁₆D₄F₃N₃O₃+H]⁺ |
| Loss of Carboxylic Acid | 400.4 | 356.4 | Loss of COOH from the quinolone core |
| Loss of Piperazine (B1678402) Moiety Fragment | 400.4 | 299.2 | Cleavage of the C-N bond connecting the piperazine ring to the quinolone core |
| Further Fragmentation of m/z 356.4 | 356.4 | 312.4 | Loss of C₂H₂O from the quinolone core |
Experimental Protocols
The acquisition of the mass spectrum of this compound is typically performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The following protocol outlines a general methodology that can be adapted for specific instrumentation and analytical requirements.
2.1. Sample Preparation
This compound is typically available as a solution in a suitable organic solvent such as methanol (B129727) or acetonitrile. For analysis, a working solution is prepared by diluting the stock solution with the initial mobile phase to a concentration appropriate for the sensitivity of the mass spectrometer (e.g., 100 ng/mL).
2.2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of fluoroquinolones.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B (e.g., 5-10%) and gradually increases to a high percentage (e.g., 90-95%) over several minutes to elute the analyte.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
2.3. Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of fluoroquinolones due to the presence of basic nitrogen atoms that are readily protonated.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed on a triple quadrupole instrument. For structural elucidation and confirmation, a full scan or product ion scan is performed.
-
Key MS Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Temperature: 350-450 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Collision Gas: Argon is typically used as the collision gas in the collision cell.
-
Collision Energy: The collision energy is optimized for each fragmentation transition to achieve the highest signal intensity. For the transition 400.4 → 356.4, a collision energy in the range of 15-25 eV is a good starting point.
-
Visualization of the Fragmentation Pathway
The fragmentation of this compound in the gas phase is a key aspect of its mass spectrometric characterization. The following diagram, generated using the DOT language, illustrates the proposed fragmentation pathway.
This guide provides a foundational understanding of the mass spectrum of this compound. Researchers are encouraged to use this information as a starting point for developing and validating their own analytical methods. The specific m/z values and relative intensities of fragment ions may vary slightly depending on the instrument and experimental conditions used. Therefore, it is essential to perform instrument-specific optimization for any quantitative or qualitative application.
Orbifloxacin-d4 CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Orbifloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Orbifloxacin. This document details its chemical identity, including its CAS number and structure, and summarizes available data on its synthesis, mechanism of action, and analytical characterization. While specific experimental protocols for the synthesis and detailed quantitative data for this compound are not extensively available in publicly accessible literature, this guide compiles the most relevant information on its parent compound, Orbifloxacin, and discusses the known effects of deuterium (B1214612) substitution on pharmaceutical compounds. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.
Chemical Identity and Structure
This compound is the deuterated form of Orbifloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. The deuterium labeling is on the cyclopropyl (B3062369) group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 1-(cyclopropyl-d4)-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid |
| CAS Number | 2714415-07-1[1] |
| Molecular Formula | C₁₉H₁₆D₄F₃N₃O₃ |
| Molecular Weight | 399.42 g/mol |
| Canonical SMILES | C[C@H]1CN(C--INVALID-LINK--C)c2c(c(c3c(c2F)n(cc(c3=O)C(=O)O)C4C([2H])([2H])C4([2H])[2H])F)F |
Chemical Structure:
Caption: Chemical structure of this compound, indicating the positions of the four deuterium atoms on the cyclopropyl ring.
Synthesis
The synthesis of Orbifloxacin typically involves the reaction of a quinolone core with a substituted piperazine. To produce this compound, a deuterated cyclopropylamine (B47189) (cyclopropyl-d4-amine) would likely be used as a key starting material or intermediate.
General Synthetic Approach for Orbifloxacin (Adaptable for this compound):
A common synthetic route for Orbifloxacin involves the following key steps:
-
Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Condensation Reaction: Reaction of the quinolone core with (3S,5R)-3,5-dimethylpiperazine.
To synthesize this compound, step 1 would be modified to utilize a deuterated cyclopropylamine. The synthesis of cyclopropyl-d4-amine can be achieved through various methods, such as the reduction of cyclopropanecarbonitrile (B140667) with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄).
Logical Flow of a Potential Synthesis for this compound:
Caption: Potential synthetic workflow for this compound.
Mechanism of Action
The mechanism of action of this compound is expected to be identical to that of its non-deuterated counterpart, Orbifloxacin. As a fluoroquinolone antibiotic, it targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
By inhibiting these enzymes, Orbifloxacin disrupts the supercoiling and uncoiling of bacterial DNA, leading to strand breakage and ultimately, bacterial cell death. The selectivity for bacterial enzymes over their mammalian counterparts ensures a favorable therapeutic index.
Signaling Pathway of Fluoroquinolone Action:
References
Methodological & Application
Application Notes and Protocols: Orbifloxacin-d4 in Veterinary Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orbifloxacin (B1677453) is a third-generation synthetic fluoroquinolone antimicrobial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is utilized in veterinary medicine to treat various infections in companion animals. Understanding the pharmacokinetic profile of orbifloxacin is crucial for optimizing dosage regimens to ensure efficacy while minimizing the risk of adverse effects and the development of antimicrobial resistance. The use of a stable isotope-labeled internal standard, such as Orbifloxacin-d4, is the gold standard for quantitative analysis of orbifloxacin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for accurate correction of matrix effects and variations in instrument response, leading to highly reliable and reproducible pharmacokinetic data.
These application notes provide a comprehensive overview of the use of this compound in veterinary pharmacokinetic studies, including detailed experimental protocols and a summary of pharmacokinetic parameters from various studies.
Data Presentation: Pharmacokinetic Parameters of Orbifloxacin in Various Animal Species
The following tables summarize key pharmacokinetic parameters of orbifloxacin administered via different routes in several animal species. These values are essential for comparative analysis and for designing new pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of Orbifloxacin in Dogs
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| Oral | 2.5 | 1.37 | - | 13 | 7.1 | [1] |
| Oral | 5.0 | 3.6 | 1.1 | - | 8.5 | [2] |
| Intravenous | 2.5 | - | - | - | 4.19 | [3] |
| Intramuscular | 2.5 | - | - | - | 3.95 | [3] |
Table 2: Pharmacokinetic Parameters of Orbifloxacin in Cats
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| Oral | 5.0 | 3.5 | 1.3 | - | 8.6 | [2] |
| Subcutaneous | 5.0 | - | - | - | - | [4] |
Table 3: Pharmacokinetic Parameters of Orbifloxacin in Other Veterinary Species
| Species | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| Horse | Oral | 2.5 | 1.25 | - | - | 3.42 | [5] |
| Intravenous | 2.5 | - | - | - | 5.08 | [5] | |
| Goat | Intramuscular | 2.5 | 1.76 | 1.00 | 19.66 | - | [6] |
| Intravenous | 2.5 | - | - | - | 8.63 | [6] | |
| Rabbit | Oral | 10 | - | - | - | - | [7] |
| Oral | 20 | - | - | - | - | [7] | |
| Intravenous | 10 | - | - | - | - | [7] | |
| Intravenous | 20 | - | - | - | - | [7] | |
| Calf | Intramuscular | - | - | - | - | - |
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical pharmacokinetic study in dogs. It can be adapted for other species with appropriate adjustments to dosing, sample collection volumes, and ethical considerations.
1.1. Animals:
-
A minimum of six healthy adult dogs (e.g., Beagles) of either sex.
-
Animals should be acclimated to the study environment for at least one week prior to the experiment.
-
Food should be withheld overnight before drug administration, with water available ad libitum.
1.2. Drug Administration:
-
Oral Administration: Administer a single oral dose of orbifloxacin (e.g., 2.5 mg/kg body weight) in tablet or suspension form.
-
Intravenous Administration: Administer a single intravenous bolus of orbifloxacin (e.g., 2.5 mg/kg body weight) via a cephalic vein catheter over a period of 1-2 minutes.
1.3. Sample Collection:
-
Collect blood samples (approximately 2-3 mL) into heparinized tubes from a jugular or cephalic vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[7]
-
Immediately after collection, centrifuge the blood at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma into labeled cryovials and store at -80°C until analysis.
1.4. Ethical Considerations:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
Analytical Protocol for Orbifloxacin Quantification in Plasma using LC-MS/MS
This protocol describes a sensitive and specific method for the quantification of orbifloxacin in plasma using this compound as an internal standard.
2.1. Materials and Reagents:
-
Orbifloxacin analytical standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Blank canine plasma
2.2. Stock and Working Solutions:
-
Prepare a stock solution of orbifloxacin (1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or 0.1 N HCl).
-
Prepare a stock solution of this compound (1 mg/mL) in the same solvent.
-
Prepare working solutions of orbifloxacin and this compound by serial dilution of the stock solutions with acetonitrile/water (50:50, v/v).
2.3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 10 µL of the this compound working solution (e.g., to achieve a final concentration of 100 ng/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2.4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate orbifloxacin and this compound from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Orbifloxacin: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
-
Note: Specific MRM transitions should be optimized by infusing the pure compounds into the mass spectrometer.
-
2.5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of orbifloxacin to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of orbifloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Fluoroquinolones, including orbifloxacin, exert their bactericidal effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, orbifloxacin stabilizes the complex and prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.
Caption: Orbifloxacin's mechanism of action.
Experimental Workflow: Veterinary Pharmacokinetic Study
The following diagram illustrates the logical flow of a typical veterinary pharmacokinetic study, from animal selection to data analysis.
Caption: Workflow of a veterinary pharmacokinetic study.
Metabolic Pathway of Orbifloxacin in Dogs and Cats
Orbifloxacin is primarily excreted unchanged in the urine.[2] However, minor metabolic pathways have been identified in dogs and cats. In dogs, a small fraction of orbifloxacin is metabolized to a glucuronide conjugate. In cats, the primary metabolite is N-hydroxy orbifloxacin.[4]
Caption: Metabolic pathways of Orbifloxacin.
References
- 1. researchgate.net [researchgate.net]
- 2. bussan-ah.com [bussan-ah.com]
- 3. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of fluoroquinolone pharmacokinetic parameters after treatment with marbofloxacin, enrofloxacin, and difloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment [mdpi.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Pharmacokinetics in plasma and alveolar regions of a healthy calf intramuscularly administered a single dose of orbifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Orbifloxacin in Plasma using a Validated LC-MS/MS Method with Orbifloxacin-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Orbifloxacin (B1677453) in plasma. The method utilizes Orbifloxacin-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation protocol allows for rapid sample preparation, making the method suitable for high-throughput pharmacokinetic studies. The method was validated according to international guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.
Introduction
Orbifloxacin is a broad-spectrum fluoroquinolone antibiotic developed for veterinary use.[1] Accurate and reliable quantification of Orbifloxacin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which inform dosing regimens to ensure efficacy and safety.[1][2] LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting potential matrix effects and variations in instrument response, thereby improving the overall robustness of the method. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the quantification of Orbifloxacin in plasma.
Experimental
Materials and Reagents
-
Orbifloxacin (purity ≥98%) and this compound (purity ≥98%) were sourced from a reputable chemical supplier.
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and formic acid were purchased from a commercial vendor.
-
Ultrapure water was generated using a laboratory water purification system.
-
Control plasma was obtained from healthy subjects and stored at -80°C.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for analysis.[4] The system consisted of a binary pump, an autosampler, and a column oven. Data acquisition and processing were performed using the instrument's control and analysis software.
LC-MS/MS Method
2.3.1. Liquid Chromatography
A C18 analytical column was used for the chromatographic separation.[5][6] The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The separation was achieved with a flow rate of 0.4 mL/min and a total run time of 5 minutes.
Table 1: HPLC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
2.3.2. Mass Spectrometry
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) was used for the detection and quantification of Orbifloxacin and this compound.[7] The optimized MRM transitions and compound-specific parameters are listed in Table 2.
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Orbifloxacin | 396.2 | 352.2 | 200 | 25 |
| This compound | 400.2 | 356.2 | 200 | 25 |
Protocols
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Orbifloxacin and this compound and dissolve in 10 mL of methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Orbifloxacin stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
A protein precipitation method was employed for sample extraction.[8][9]
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: Experimental workflow for plasma sample preparation.
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.[10]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio >10.[11]
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Orbifloxacin | 1 - 2000 | y = 0.025x + 0.003 | 0.998 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (1 ng/mL), low QC (3 ng/mL), medium QC (300 ng/mL), and high QC (1500 ng/mL). The results, summarized in Table 4, are within the acceptable limits of ±15% (±20% for LLOQ).[12]
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 103.8 |
| Low | 3 | 6.2 | 98.7 | 8.9 | 101.5 |
| Medium | 300 | 4.1 | 102.3 | 5.8 | 99.4 |
| High | 1500 | 3.5 | 97.9 | 4.7 | 98.6 |
Recovery and Matrix Effect
The extraction recovery of Orbifloxacin was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 96.8 |
| High | 1500 | 95.1 | 98.2 |
Stability
The stability of Orbifloxacin in plasma was evaluated under various storage conditions. The results indicated that Orbifloxacin is stable in plasma for at least 6 hours at room temperature, after three freeze-thaw cycles, and for 30 days at -80°C.
Caption: Logical relationships in method validation.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of Orbifloxacin in plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method ideal for pharmacokinetic studies in drug development. The successful validation of this method demonstrates its suitability for routine use in a regulated bioanalytical laboratory.
References
- 1. In vivo pharmacokinetic and pharmacodynamic profiles of orbifloxacin against Staphylococcus aureus in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijsciences.com [ijsciences.com]
- 6. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics in plasma and alveolar regions of a healthy calf intramuscularly administered a single dose of orbifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Orbifloxacin in Canine Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Orbifloxacin in canine plasma. The method utilizes a simple protein precipitation step for sample preparation and employs Orbifloxacin-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacodynamic studies of Orbifloxacin in canines.
Introduction
Orbifloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in dogs. Accurate determination of its concentration in plasma is crucial for pharmacokinetic studies, which inform dosing regimens and ensure therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification. This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Orbifloxacin in canine plasma.
Experimental Protocols
Materials and Reagents
-
Orbifloxacin analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Blank canine plasma (with K2EDTA as anticoagulant)
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Orbifloxacin and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Orbifloxacin by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into blank plasma to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its primary stock solution with acetonitrile.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking the appropriate amount of Orbifloxacin working standard solutions into blank canine plasma to achieve a concentration range of 1 to 2000 ng/mL. Prepare quality control samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC, in a similar manner from a separate weighing of the analytical standard.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 100 µL of canine plasma (standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Orbifloxacin: 396.2 > 352.2 (Quantifier), 396.2 > 297.1 (Qualifier)
-
This compound: 400.2 > 356.2 (Quantifier)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).
-
Collision Energy and other compound-specific parameters should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected performance characteristics of a validated method based on this protocol. These values are representative and should be established for each specific laboratory and instrument.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | 1500 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Orbifloxacin | > 85% | Minimal, compensated by IS |
| This compound | > 85% | N/A |
Mandatory Visualizations
Caption: Experimental workflow for Orbifloxacin quantification.
Caption: Principle of stable isotope-labeled internal standard.
Application Notes and Protocols: Orbifloxacin-d4 as an Internal Standard for the Quantitative Analysis of Orbifloxacin in Equine Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orbifloxacin (B1677453) is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections.[1] Its use in equine medicine requires sensitive and specific analytical methods to ensure proper dosing and adherence to withdrawal times, preventing violative residues in racing and food-producing animals. The "dilute-and-shoot" method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs in complex biological matrices.[2] The use of a stable isotope-labeled internal standard, such as Orbifloxacin-d4, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2][3]
These application notes provide a detailed protocol for the quantitative analysis of orbifloxacin in equine plasma using this compound as an internal standard. The described method is intended for research and drug monitoring purposes.
Mechanism of Action: Fluoroquinolones
Orbifloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. Inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately causing cell death.
References
Application Notes and Protocols for Orbifloxacin Analysis: A Guide to Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Orbifloxacin (B1677453) in various biological matrices, including plasma, milk, and tissue. The following sections offer a comprehensive overview of common and effective techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Introduction
Orbifloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] Accurate quantification of Orbifloxacin in biological samples is crucial for pharmacokinetic, pharmacodynamic, residue analysis, and drug development studies. Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte, thereby ensuring the accuracy, precision, and sensitivity of the analytical method. This guide outlines validated sample preparation techniques to aid researchers in obtaining reliable and reproducible results.
Sample Preparation Techniques
The choice of sample preparation technique depends on the sample matrix, the analyte's physicochemical properties, the desired level of cleanliness, and the analytical method used for quantification. The most common techniques for Orbifloxacin analysis are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for sample cleanup and concentration. It is widely used for the analysis of fluoroquinolones in various biological matrices.[2][3] The principle involves partitioning the analyte between a solid sorbent and a liquid mobile phase.
Experimental Protocol for Orbifloxacin in Plasma using SPE:
-
Sorbent Selection: A reversed-phase C18 or a polymeric sorbent like Oasis HLB is recommended for Orbifloxacin extraction.[4][5]
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.[6][7]
-
Equilibration: Equilibrate the cartridge with 3 mL of a suitable buffer, such as 10 mM ammonium (B1175870) acetate (B1210297) solution.[7]
-
Sample Loading:
-
Pre-treat the plasma sample by diluting it 1:1 (v/v) with the equilibration buffer.
-
Adjust the pH of the diluted plasma to a range of 4-6 to ensure Orbifloxacin is in a suitable form for retention.[6]
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.
-
Follow with a wash using 3 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove more retained interferences.
-
-
Elution: Elute the retained Orbifloxacin with 2-3 mL of a suitable elution solvent, such as a mixture of methanol and acetate buffer (pH 2.8) or acetonitrile (B52724) containing a small percentage of formic acid.[7][8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
Workflow for Solid-Phase Extraction (SPE) of Orbifloxacin from Plasma:
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of an analyte in two immiscible liquid phases, typically an aqueous and an organic phase.[9] It is a cost-effective method for sample cleanup.
Experimental Protocol for Orbifloxacin in Milk using LLE:
-
Sample Preparation: Take a 5 mL aliquot of the milk sample in a centrifuge tube.
-
Protein Precipitation (optional but recommended): Add 0.5 mL of concentrated phosphoric acid and vortex for 5 seconds. Then, add 10 mL of acetonitrile and vortex for 1 minute to precipitate proteins.[10] Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Extraction:
-
To the supernatant (or directly to the milk sample if not precipitating), add 5 mL of a suitable water-immiscible organic solvent such as a mixture of chloroform (B151607) and isopropanol (B130326) or ethyl acetate.
-
For enhanced extraction efficiency, especially with polar organic solvents like acetonitrile, a "salting-out" effect can be induced by adding salts like sodium chloride or ammonium sulfate.[11][12]
-
-
Mixing: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve complete phase separation.
-
Collection: Carefully transfer the organic layer containing Orbifloxacin to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for analysis.
Workflow for Liquid-Liquid Extraction (LLE) of Orbifloxacin from Milk:
Protein Precipitation
Protein precipitation is a simple and rapid method for removing proteins from biological samples, which can interfere with chromatographic analysis.[13] It is often used for plasma, serum, and tissue homogenates.
Experimental Protocol for Orbifloxacin in Tissue:
-
Tissue Homogenization:
-
Weigh a known amount of tissue (e.g., 1 gram of liver).
-
Add 3-4 volumes of a suitable homogenization buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Precipitation:
-
Mixing and Incubation: Vortex the mixture for 1-2 minutes and incubate on ice for 10-20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 15-20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains Orbifloxacin.
-
Further Cleanup (Optional): The supernatant can be directly injected for analysis or subjected to further cleanup using SPE or LLE if necessary.
-
pH Adjustment/Evaporation: Depending on the subsequent analytical method, the pH of the supernatant may need to be adjusted, or it may be evaporated and reconstituted in the mobile phase.
Workflow for Protein Precipitation of Orbifloxacin from Tissue:
Quantitative Data Summary
The following tables summarize the quantitative data for different sample preparation techniques for Orbifloxacin and other related fluoroquinolones.
Table 1: Quantitative Data for Orbifloxacin Analysis in Plasma
| Preparation Method | Analytical Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Supercritical Fluid Extraction | HPLC-FLD | 74.2 - 127.73 | 4 | 10 | [16][17] |
| Liquid-Liquid Extraction | HPLC-FLD | 92 | 9 | 4 | [18] |
Table 2: Quantitative Data for Orbifloxacin and other Fluoroquinolones in Milk
| Analyte | Preparation Method | Analytical Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Orbifloxacin | Supercritical Fluid Extraction | HPLC-FLD | 74.2 - 127.73 | 6 | 20 | [16][17] |
| Fluoroquinolones | Liquid-Liquid Extraction | MECC | 87.8 - 114.1 | <10 | - | [18] |
| Ciprofloxacin | Protein Precipitation | HPLC-UV | - | - | - | [19] |
| Enrofloxacin | Protein Precipitation | HPLC-UV | - | - | - | [20] |
| Fluoroquinolones | Solid-Phase Extraction | HPLC-FLD | 85.4 - 105.9 | 15-20 | - | [2][8] |
Table 3: Quantitative Data for Fluoroquinolones in Tissue
| Analyte | Preparation Method | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Enrofloxacin & Ofloxacin | LLE-SPE | GC-MS/MS | 78.25 - 91.86 | 0.1 - 1.0 | 0.3 - 1.9 | [21] |
| Fluoroquinolones | Accelerated Solvent Extraction & SPE | HPLC-UV | 70.7 - 111.1 | - | - | [2] |
Note: Data for other fluoroquinolones are included to provide a reference for expected performance when specific data for Orbifloxacin is unavailable.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the reliable quantification of Orbifloxacin in biological matrices. Solid-Phase Extraction offers high selectivity and recovery, making it ideal for complex matrices like plasma. Liquid-Liquid Extraction provides a cost-effective alternative, particularly for milk samples, with the potential for high-throughput analysis. Protein Precipitation is a simple and rapid method, well-suited for initial sample cleanup of plasma and tissue homogenates.
The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers. It is recommended to validate the chosen method in your laboratory to ensure it meets the specific requirements of your analytical instrumentation and study objectives. Further optimization of the described protocols may be necessary to achieve desired performance characteristics for your specific application.
References
- 1. Evaluation of solid-phase extraction of basic drugs from human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 11. Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-residue quantification of veterinary drugs in milk with a novel extraction and cleanup technique: salting out supported liquid extraction (SOSLE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. filtrous.com [filtrous.com]
- 14. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Precipitation Procedures [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Approaches for application of sub and supercritical fluid extraction for quantification of orbifloxacin from plasma and milk: application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 20. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 21. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalytical Method Validation for Orbifloxacin in Plasma Using Orbifloxacin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a robust and validated bioanalytical method for the quantification of Orbifloxacin in plasma samples. Orbifloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies in drug development. To ensure the reliability and acceptability of the analytical data, a thorough method validation was conducted in accordance with the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[1][2][3][4]
The method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, which offers high selectivity and sensitivity for the analysis of complex biological samples. A stable isotope-labeled internal standard (SIL-IS), Orbifloxacin-d4, is utilized to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.[5][6][7] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte, experiencing similar matrix effects and ensuring the most accurate correction.[5][6]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the bioanalytical method validation of Orbifloxacin.
Caption: Experimental workflow for Orbifloxacin bioanalytical method validation.
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of Orbifloxacin and the deuterated internal standard, this compound.[2]
Protocol:
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Orbifloxacin and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol (B129727).
-
Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the Orbifloxacin stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations for spiking into the plasma matrix.
-
Quality Control (QC) Working Solutions: Prepare separate working solutions for Low, Medium, and High QC samples from the Orbifloxacin stock solution.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
Objective: To extract Orbifloxacin and this compound from the plasma matrix efficiently and cleanly.
Protocol:
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To achieve chromatographic separation and sensitive detection of Orbifloxacin and this compound.
Instrumentation:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Orbifloxacin: To be determined experimentally (e.g., m/z 396.2 -> 378.2) this compound: To be determined experimentally (e.g., m/z 400.2 -> 382.2) |
| Collision Energy | To be optimized for each transition |
Bioanalytical Method Validation
The method was validated according to regulatory guidelines, assessing the following parameters.[1][8][9]
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[2]
Protocol:
-
Analyze blank plasma samples from at least six different sources to check for interference at the retention times of Orbifloxacin and this compound.
-
Analyze blank plasma samples spiked with the internal standard to ensure no interference with the analyte.
-
Analyze blank plasma samples spiked with Orbifloxacin at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.
Linearity and Range
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.[2]
Protocol:
-
Prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.
-
Analyze the calibration standards and plot the peak area ratio of Orbifloxacin to this compound against the nominal concentration.
-
The linearity should be evaluated using a weighted linear regression model (e.g., 1/x²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal values (accuracy) and the degree of scatter (precision).
Protocol:
-
Analyze QC samples at four concentration levels: LLOQ, Low QC, Medium QC, and High QC in five replicates on three separate days.
Acceptance Criteria:
-
Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
Stability
Objective: To evaluate the stability of Orbifloxacin in plasma under various storage and processing conditions.
Protocol:
-
Analyze low and high QC samples after subjecting them to the following conditions:
-
Short-term (bench-top) stability: At room temperature for a specified period.
-
Long-term stability: At -80°C for an extended period.
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Autosampler stability: In the autosampler for the expected duration of an analytical run.
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
Data Summary
The following tables summarize the expected quantitative data from the method validation.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Result |
| Calibration Range | - | 1 - 1000 ng/mL |
| Regression Model | - | Weighted (1/x²) Linear |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Back-calculated Concentration Deviation | ±15% (±20% for LLOQ) | Pass |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |
| Low QC | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium QC | 100 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High QC | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Table 3: Stability Assessment
| Stability Condition | QC Level | Stability Duration | Mean Concentration Deviation (%) |
| Bench-top | Low & High | 6 hours | < 15 |
| Freeze-Thaw (3 cycles) | Low & High | - | < 15 |
| Long-term (-80°C) | Low & High | 30 days | < 15 |
| Autosampler (4°C) | Low & High | 24 hours | < 15 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of the validation parameters, demonstrating how they collectively ensure a reliable bioanalytical method.
Caption: Logical relationship of bioanalytical method validation parameters.
Conclusion
The described LC-MS/MS method for the quantification of Orbifloxacin in plasma, using this compound as an internal standard, is selective, sensitive, accurate, and precise over a defined concentration range. The method has been successfully validated according to current regulatory guidelines and is suitable for use in pharmacokinetic and other studies requiring the reliable determination of Orbifloxacin concentrations in plasma. The use of a deuterated internal standard is a key component of this robust method, ensuring high-quality data for drug development programs.[5][7]
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. ptj.jiho.jp [ptj.jiho.jp]
Application Note: Utilizing Orbifloxacin-d4 for Enhanced Accuracy in In Vitro Metabolic Stability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Metabolic stability is a critical parameter assessed during drug discovery and development to predict the in vivo pharmacokinetic profile of a new chemical entity (NCE).[1][2] These assays, typically performed in vitro using liver fractions like microsomes or hepatocytes, measure a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3][4][5][6] The rate of metabolism helps determine key pharmacokinetic parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are essential for predicting a drug's fate in the body.[3][7]
Accurate quantification of the parent drug concentration over time is fundamental to the reliability of these assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard analytical method due to its sensitivity and specificity.[2] To ensure precision and accuracy, a stable isotope-labeled internal standard (SIL-IS) is employed. Orbifloxacin-d4, a deuterated analog of Orbifloxacin, serves as an ideal internal standard for metabolic stability studies of the parent compound. Its physicochemical properties are nearly identical to Orbifloxacin, ensuring it behaves similarly during sample extraction and analysis, thereby correcting for matrix effects and procedural variability.[1][8][9]
Principle of Deuterated Internal Standards
The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis.[1][9] Here’s why:
-
Correction for Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to analytical variability.[8] Because this compound co-elutes with the unlabeled Orbifloxacin, it experiences the same matrix effects, allowing for accurate signal normalization.[1][8]
-
Improved Precision and Accuracy: The SIL-IS accounts for sample loss during preparation steps (e.g., protein precipitation, extraction) and variability in injection volume.[9] By calculating the peak area ratio of the analyte to the internal standard, a more accurate and reproducible quantification is achieved.[10]
-
Enhanced Method Robustness: Using a SIL-IS makes the analytical method less susceptible to inter-sample variations, increasing the overall reliability of the assay.[9]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol details the procedure for assessing the metabolic stability of a test compound (e.g., Orbifloxacin) using pooled liver microsomes, with this compound as the internal standard.
1. Materials and Reagents
-
Test Compound (Orbifloxacin)
-
Deuterated Internal Standard (this compound)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)[7]
-
Magnesium Chloride (MgCl2)[7]
-
Acetonitrile (B52724) (ACN), ice-cold
-
96-well incubation and collection plates
-
LC-MS/MS system[4]
2. Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of Orbifloxacin in a suitable organic solvent (e.g., DMSO). Further dilute to a working concentration (e.g., 100 µM) with buffer.
-
Internal Standard (IS) Quenching Solution: Prepare a solution of ice-cold acetonitrile containing this compound at a fixed concentration (e.g., 100 nM). This solution will be used to stop the reaction and precipitate proteins.[1]
-
Microsomal Suspension: Thaw pooled liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[7]
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in phosphate buffer.
3. Incubation Procedure
The following workflow diagram illustrates the key steps of the assay.
Caption: Experimental workflow for the in vitro metabolic stability assay.
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the test compound (Orbifloxacin) to each well to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The time of addition is considered T=0.[4]
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing the ice-cold ACN with this compound.[1] This step simultaneously stops the reaction and adds the internal standard.
-
Include negative controls without the NADPH regenerating system to assess non-enzymatic degradation.[7]
4. Sample Processing and Analysis
-
After the final time point, seal the collection plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.[7]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of Orbifloxacin relative to this compound.
Data Analysis and Presentation
The primary goal is to determine the rate of disappearance of the parent compound.
-
Calculate Peak Area Ratios: For each sample, determine the peak area ratio of the analyte (Orbifloxacin) to the internal standard (this compound).[10]
-
Determine Percent Remaining: Normalize the peak area ratio at each time point to the T=0 time point to calculate the percent of the parent compound remaining.
-
% Remaining = (Ratio_t / Ratio_t0) * 100
-
-
Calculate Kinetic Parameters: Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (k).[7][11]
Illustrative Data Tables
The quantitative data generated from these assays should be summarized for clear comparison.
Table 1: Example Data - Percentage of Orbifloxacin Remaining Over Time
| Time (min) | Peak Area Ratio (Orbifloxacin / this compound) | % Remaining | ln(% Remaining) |
|---|---|---|---|
| 0 | 1.52 | 100.0 | 4.61 |
| 5 | 1.25 | 82.2 | 4.41 |
| 15 | 0.88 | 57.9 | 4.06 |
| 30 | 0.49 | 32.2 | 3.47 |
| 45 | 0.27 | 17.8 | 2.88 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.[1]
Table 2: Calculated Metabolic Stability Parameters
| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
|---|---|---|---|
| Orbifloxacin (Example) | 22.5 | 61.6 | Moderate |
| Control (High CL) | < 10 | > 138 | High |
| Control (Low CL) | > 60 | < 23 | Low |
Orbifloxacin Metabolism Pathway
Orbifloxacin, like many xenobiotics, is expected to undergo Phase I metabolism primarily mediated by Cytochrome P450 (CYP) enzymes in the liver microsomes.[4][10] This process typically involves oxidative reactions that introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation and excretion. While specific metabolites of Orbifloxacin are not extensively detailed, the general pathway is well-understood.[12][13]
Caption: Generalized Phase I metabolic pathway mediated by CYP450 enzymes.
Conclusion
The in vitro metabolic stability assay is an indispensable tool in modern drug development.[3][6] The incorporation of a deuterated internal standard, such as this compound, is critical for achieving the high level of accuracy and precision required for these quantitative studies. By effectively mitigating analytical variability and matrix effects, this compound ensures the generation of reliable half-life and intrinsic clearance data, leading to more informed decision-making in the selection and optimization of drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. nuvisan.com [nuvisan.com]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. bioivt.com [bioivt.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. vmd.defra.gov.uk [vmd.defra.gov.uk]
Application of Orbifloxacin-d4 in Food Safety Testing for Fluoroquinolones
Application Note and Protocol
Introduction
Fluoroquinolones are a class of broad-spectrum synthetic antibiotics widely used in veterinary medicine to treat bacterial infections in food-producing animals. The potential for residues of these drugs to remain in food products such as meat, milk, and eggs is a significant food safety concern due to the risks of allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria. Regulatory bodies worldwide have established maximum residue limits (MRLs) for fluoroquinolones in various food commodities.
To ensure compliance with these regulations and safeguard public health, sensitive and reliable analytical methods are essential for the routine monitoring of fluoroquinolone residues in food. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high selectivity and sensitivity. The use of stable isotope-labeled internal standards, such as Orbifloxacin-d4, is crucial for accurate quantification. This compound, a deuterated analog of the fluoroquinolone orbifloxacin, mimics the chemical behavior of the target analytes during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response. This application note provides a detailed protocol for the determination of fluoroquinolone residues in various food matrices using this compound as an internal standard.
Principle
This method involves the extraction of fluoroquinolone residues from a homogenized food sample, followed by a cleanup step to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS. This compound is added to the sample at the beginning of the procedure to serve as an internal standard for the quantification of target fluoroquinolone analytes. Quantification is achieved by comparing the peak area ratio of the target analyte to that of the internal standard against a calibration curve prepared in a blank matrix extract.
Featured Analytes
This protocol is suitable for the analysis of a range of fluoroquinolones, including but not limited to:
-
Ciprofloxacin
-
Danofloxacin
-
Enrofloxacin
-
Norfloxacin
-
Ofloxacin
-
Sarafloxacin
-
Orbifloxacin
Experimental Protocols
Protocol 1: Analysis of Fluoroquinolones in Meat (e.g., Chicken, Pork, Beef) using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[1][2][3][4][5]
1. Sample Preparation and Extraction:
-
Homogenize a representative portion of the meat sample.
-
Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and C18 sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Analysis of Fluoroquinolones in Milk using Solid-Phase Extraction (SPE)
This protocol is suitable for the analysis of fluoroquinolone residues in milk and milk products.[6]
1. Sample Preparation and Extraction:
-
Pipette 5 mL of milk into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and dilute with 20 mL of water.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the diluted extract onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 4 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B) |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Target Analytes and Internal Standard:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Ciprofloxacin | 332.1 | 314.1 | 288.1 |
| Danofloxacin | 358.1 | 340.1 | 299.1 |
| Enrofloxacin | 360.1 | 342.1 | 316.1 |
| Norfloxacin | 320.1 | 302.1 | 276.1 |
| Ofloxacin | 362.1 | 318.1 | 261.1 |
| Sarafloxacin | 386.1 | 368.1 | 325.1 |
| Orbifloxacin | 396.1 | 378.1 | 352.1 |
| This compound (IS) | 400.1 | 382.1 | 356.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
The following tables summarize typical performance data for the analysis of fluoroquinolones in food matrices using a stable isotope-labeled internal standard.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Ciprofloxacin | 0.1 - 0.5 | 0.3 - 1.5 |
| Danofloxacin | 0.2 - 0.8 | 0.6 - 2.4 |
| Enrofloxacin | 0.1 - 0.6 | 0.3 - 1.8 |
| Norfloxacin | 0.1 - 0.5 | 0.3 - 1.5 |
| Ofloxacin | 0.2 - 0.7 | 0.6 - 2.1 |
| Sarafloxacin | 0.3 - 1.0 | 0.9 - 3.0 |
| Orbifloxacin | 0.2 - 0.6 | 0.6 - 1.8 |
Data compiled from various studies on fluoroquinolone analysis in food.
Table 2: Recovery and Precision Data in Spiked Chicken Muscle (n=6)
| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Ciprofloxacin | 5 | 95.2 | 4.8 |
| 10 | 98.1 | 3.5 | |
| Enrofloxacin | 5 | 92.8 | 5.1 |
| 10 | 96.5 | 4.2 | |
| Orbifloxacin | 5 | 94.1 | 4.5 |
| 10 | 97.3 | 3.9 |
Representative data based on typical method performance.
Mandatory Visualization
Caption: Experimental workflow for fluoroquinolone analysis.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. Development of a QuEChERS–HPLC–FLD Procedure for the Simultaneous Detection of Residues of Florfenicol, Its Metabolite Florfenicol Amine, and Three Fluoroquinolones in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology | MDPI [mdpi.com]
- 3. Simultaneous determination of six fluoroquinolones in milk by validated QuEChERS-DLLME HPLC-FLD - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. agilrom.ro [agilrom.ro]
- 6. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
Application Note: High-Throughput Analysis of Orbifloxacin Residues in Animal Tissues Using Orbifloxacin-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Orbifloxacin, a third-generation fluoroquinolone antibiotic, in various animal tissues.[1][2] The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Orbifloxacin-d4 as an internal standard to ensure accuracy and precision. The protocol provides a streamlined sample preparation procedure using solid-phase extraction (SPE) for efficient cleanup and concentration of the analyte. This method is suitable for high-throughput residue analysis in tissues such as liver, kidney, and muscle, aiding in food safety monitoring and pharmacokinetic studies.
Introduction
Orbifloxacin is a broad-spectrum fluoroquinolone antibiotic approved for use in veterinary medicine to treat bacterial infections in companion animals. Monitoring its residue levels in edible animal tissues is crucial to ensure food safety and adherence to maximum residue limits (MRLs). The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a comprehensive protocol for the extraction, cleanup, and analysis of Orbifloxacin in animal tissues.
Experimental
Materials and Reagents
-
Orbifloxacin and this compound standards
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Disodium EDTA
-
Oasis HLB SPE cartridges
-
0.22 µm syringe filters
Instrumentation
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer (MS/MS)
-
Analytical column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Homogenizer
-
Centrifuge
-
SPE manifold
Sample Preparation Workflow
Caption: Workflow for Orbifloxacin residue analysis in animal tissues.
Detailed Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Orbifloxacin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with the mobile phase to prepare a series of calibration standards.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.
Sample Preparation
-
Weigh 2 g (± 0.1 g) of homogenized animal tissue (muscle, liver, or kidney) into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with a known concentration of the this compound internal standard solution.
-
Add 8 mL of 1% formic acid in acetonitrile.
-
Homogenize the sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
Solid-Phase Extraction (SPE) Cleanup
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the sample preparation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of acetonitrile containing 1% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Parameters
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Orbifloxacin.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Orbifloxacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Orbifloxacin | 396.2 | 352.2 (Quantifier) | 100 |
| 396.2 | 296.1 (Qualifier) | 100 | |
| This compound | 400.2 | 356.2 | 100 |
Method Performance
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision in different tissue matrices.
Table 4: Method Validation Parameters
| Parameter | Muscle | Liver | Kidney |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| LOD (µg/kg) | 0.1 | 0.2 | 0.2 |
| LOQ (µg/kg) | 0.5 | 0.5 | 0.5 |
| Recovery (%) | 92 ± 5 | 88 ± 7 | 90 ± 6 |
| Precision (RSD%) | < 10 | < 12 | < 11 |
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow of the analytical method.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the routine monitoring of Orbifloxacin residues in animal tissues. The detailed protocol for sample preparation and analysis ensures high throughput and accurate quantification, making it a valuable tool for regulatory laboratories and researchers in the field of food safety and veterinary drug development.
References
Application Note: Development of a Validated Assay for Orbifloxacin with a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orbifloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used in veterinary medicine to treat various infections.[1] Accurate quantification of Orbifloxacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Orbifloxacin in plasma, utilizing a deuterated internal standard (Orbifloxacin-d5) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[2]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Orbifloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, Orbifloxacin stabilizes it, leading to breaks in the bacterial chromosome and subsequent cell death.
Figure 1: Mechanism of action of Orbifloxacin.
Experimental Protocols
Materials and Reagents
-
Orbifloxacin analytical standard (≥98% purity)
-
Orbifloxacin-d5 (deuterated internal standard, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Control plasma (species-specific, e.g., canine, bovine)
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Orbifloxacin and Orbifloxacin-d5 in methanol.
-
Working Standard Solutions: Serially dilute the Orbifloxacin primary stock with 50:50 acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Orbifloxacin-d5 primary stock with 50:50 acetonitrile:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking control plasma with appropriate amounts of Orbifloxacin working standard.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL Orbifloxacin-d5) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Figure 2: Sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[3]
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Orbifloxacin: m/z 396.2 → 352.2 Orbifloxacin-d5: m/z 401.2 → 357.2 |
| Collision Energy | Optimized for specific instrument (typically 15-25 eV) |
| Source Temperature | 500°C |
Assay Validation Summary
The method was validated according to established guidelines, assessing linearity, accuracy, precision, selectivity, and stability.
Linearity and Range
The assay demonstrated excellent linearity over the concentration range of 1 to 2000 ng/mL. The calibration curve was constructed by plotting the peak area ratio (Orbifloxacin/Orbifloxacin-d5) against the nominal concentration. A weighting factor of 1/x² was applied.
| Parameter | Value |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results met the acceptance criteria of ±15% deviation from the nominal value (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 5.8 | 104.2 | 7.1 | 102.5 |
| Medium | 100 | 4.2 | 98.7 | 5.5 | 99.8 |
| High | 1500 | 3.5 | 101.5 | 4.8 | 100.9 |
Matrix Effect and Recovery
The use of a co-eluting deuterated internal standard effectively compensated for any matrix-induced ion suppression or enhancement. The extraction recovery was consistent across the different QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor |
| Low | 3 | 92.1 | 0.98 |
| Medium | 100 | 94.5 | 1.01 |
| High | 1500 | 93.8 | 0.99 |
Stability
Orbifloxacin was found to be stable in plasma under various storage and handling conditions, ensuring sample integrity during routine analysis.
| Condition | Duration | Stability (% of Initial) |
| Bench-top (Room Temp) | 6 hours | 97.2 |
| Autosampler (4°C) | 24 hours | 98.5 |
| Freeze-Thaw Cycles | 3 cycles | 95.8 |
| Long-term (-80°C) | 90 days | 96.4 |
Conclusion
This application note provides a detailed protocol for a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Orbifloxacin in plasma. The use of a deuterated internal standard, Orbifloxacin-d5, ensures the highest level of accuracy and precision, making this assay suitable for regulated bioanalytical studies. The simple protein precipitation method allows for high-throughput sample processing, essential for supporting pharmacokinetic and clinical studies in drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression of Orbifloxacin-d4 in LC-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression of Orbifloxacin-d4 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it affecting my this compound internal standard?
A1: Signal suppression, a common form of matrix effect in LC-MS, is the reduction in the ionization efficiency of an analyte, in this case, your deuterated internal standard (IS), this compound.[1] This phenomenon occurs when co-eluting endogenous or exogenous components from the sample matrix compete with the analyte for ionization in the mass spectrometer's ion source.[2] The result is a decreased signal intensity, which can lead to inaccurate quantification of your target analyte.
Q2: I'm using a deuterated internal standard. Shouldn't that compensate for signal suppression?
A2: Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, differences in chromatography can arise where the analyte and IS do not perfectly co-elute, leading them to be affected differently by matrix components and resulting in inaccurate quantification.
Q3: What are the most common sources of matrix effects for this compound in biological samples?
A3: For biological samples such as plasma or serum, the primary culprits for matrix-induced ion suppression are phospholipids (B1166683) from cell membranes.[2] These compounds are often co-extracted with the analytes of interest, particularly with simple sample preparation methods like protein precipitation, and can co-elute with this compound, interfering with its ionization. Other sources can include salts, proteins, and other endogenous components of the matrix.
Q4: How can I determine if signal suppression is the cause of my low this compound signal?
A4: A post-column infusion experiment is a qualitative method to identify regions in the chromatogram where ion suppression occurs. A quantitative assessment can be made by comparing the peak area of this compound in a neat solution versus its peak area when spiked into an extracted blank matrix sample. A significantly lower peak area in the matrix sample indicates the presence of ion suppression.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide will walk you through a step-by-step process to diagnose and resolve low signal intensity for your deuterated internal standard.
Caption: Troubleshooting workflow for low this compound signal.
Issue 2: High Variability in this compound Signal Across a Batch
Inconsistent internal standard response can lead to poor precision and accuracy in your results. This guide focuses on identifying the sources of this variability.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Orbifloxacin-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Orbifloxacin and its deuterated internal standard, Orbifloxacin-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for Orbifloxacin and this compound analysis?
A1: Optimized mass spectrometry parameters are crucial for achieving sensitive and selective quantification. The following table summarizes the recommended Multiple Reaction Monitoring (MRM) parameters for Orbifloxacin and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Orbifloxacin | 396.2 | 378.2 | 25 | 135 |
| 295.1 | 35 | 135 | ||
| This compound | 400.2 | 382.2 | 25 | 135 |
| 299.1 | 35 | 135 |
Q2: What is a suitable internal standard for Orbifloxacin quantification?
A2: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and analysis, compensating for matrix effects and other sources of variability.[1] this compound is the recommended internal standard for Orbifloxacin analysis.
Q3: How can I prepare my plasma samples for Orbifloxacin analysis?
A3: Protein precipitation is a common and effective method for preparing plasma samples. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: What are common issues encountered during the LC-MS/MS analysis of fluoroquinolones like Orbifloxacin?
A4: Common issues include matrix effects (ion suppression or enhancement), poor peak shape (tailing or fronting), and carryover. The "Troubleshooting Guide" section addresses these issues in detail.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Orbifloxacin and this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor Signal Intensity / Ion Suppression | Co-eluting matrix components interfering with the ionization of the analyte.[2][3] | - Optimize Chromatography: Adjust the gradient to separate the analyte from the interfering matrix components. - Improve Sample Cleanup: Utilize solid-phase extraction (SPE) for a more thorough cleanup. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[4] - Use a Metal-Free Column: For chelating compounds, metal ions from stainless steel columns can cause ion suppression.[2] |
| Peak Tailing | Secondary interactions between the analyte (a basic compound) and residual silanols on the silica-based column.[5] | - Use a Buffered Mobile Phase: Adding a buffer like ammonium (B1175870) formate (B1220265) to the mobile phase can help to shield the silanol (B1196071) groups. - Adjust Mobile Phase pH: Lowering the pH of the mobile phase can reduce the interaction between the basic analyte and acidic silanols. - Use a High-Purity Silica (B1680970) Column: Modern columns with highly end-capped silica can minimize silanol interactions. |
| Peak Fronting | Column overload or a physical problem with the column, such as a void at the inlet.[6][7] | - Reduce Sample Concentration: Dilute the sample to avoid overloading the column. - Check for Column Voids: If fronting persists with diluted samples, the column may be compromised and require replacement. |
| Carryover | Adsorption of the analyte to components of the LC-MS system. | - Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash routine. - Increase Wash Volume and/or Number of Washes: Ensure the injection needle and port are thoroughly cleaned between injections. |
| Inconsistent Results | Variability in sample preparation, instrument performance, or matrix effects. | - Use a Stable Isotope-Labeled Internal Standard: this compound will co-elute and experience similar matrix effects as Orbifloxacin, allowing for accurate correction.[1] - Perform Regular System Suitability Tests: Monitor system performance to ensure consistency. |
Experimental Protocols
Plasma Sample Preparation using Protein Precipitation
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from a low to high percentage of Mobile Phase B is used to elute the analytes.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Visualizations
Caption: Workflow for Orbifloxacin analysis.
Caption: Troubleshooting logic for poor signal.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Overcoming matrix effects with Orbifloxacin-d4 in urine samples
Welcome to the technical support center for the analysis of Orbifloxacin in urine samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating matrix effects using Orbifloxacin-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Orbifloxacin in urine?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Orbifloxacin, by co-eluting, undetected components present in the urine matrix. These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. Common sources of matrix effects in urine include salts, urea, and various endogenous metabolites. The complex and variable composition of urine makes it a particularly challenging matrix for bioanalysis.
Q2: Why is this compound recommended as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry for mitigating matrix effects. Because this compound is chemically and physically almost identical to Orbifloxacin, it co-elutes during chromatography and experiences nearly the same degree of ionization suppression or enhancement. By adding a known concentration of this compound to every sample before processing, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus correcting for matrix effects and variations in sample recovery.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of Orbifloxacin spiked into an extracted blank urine sample to the peak area of Orbifloxacin in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
Q4: My calibration curve is linear in solvent, but not in the urine matrix. What could be the cause?
A4: This is a strong indication of significant and inconsistent matrix effects across different concentrations. It highlights the importance of preparing your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples. This ensures that the standards and QCs are subjected to the same matrix effects as the study samples, leading to more accurate quantification.
Q5: I'm observing poor peak shape (e.g., tailing, broadening) for Orbifloxacin. What are the possible causes and solutions?
A5: Poor peak shape can be caused by several factors:
-
Column Contamination: Endogenous components from the urine matrix can accumulate on the analytical column. Implement a robust column wash procedure between batches. Using a guard column can also help protect the analytical column.
-
Inappropriate Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of Orbifloxacin to maintain a consistent ionic state.
-
Injection of a Stronger Solvent: The sample should be reconstituted in a solvent that is of equal or lesser strength than the initial mobile phase to prevent peak distortion.
Troubleshooting Guides
Issue 1: Low Recovery of Orbifloxacin
-
Possible Cause: Inefficient sample extraction.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Experiment with different sample preparation techniques. Solid-Phase Extraction (SPE) often provides cleaner extracts and higher recovery compared to Liquid-Liquid Extraction (LLE) or a simple "dilute-and-shoot" approach.
-
Evaluate SPE Sorbents: If using SPE, test different sorbent chemistries (e.g., mixed-mode cation exchange, reversed-phase) to find the one with the best retention and elution characteristics for Orbifloxacin.
-
Adjust pH: The pH of the urine sample can significantly impact the extraction efficiency of ionizable compounds like Orbifloxacin. Adjust the sample pH prior to extraction to optimize its charge state for retention on the SPE sorbent or partitioning into the organic solvent in LLE.
-
Issue 2: High Variability in this compound Signal
-
Possible Cause: Inconsistent sample preparation or significant, variable matrix effects that even the internal standard cannot fully compensate for.
-
Troubleshooting Steps:
-
Improve Sample Homogenization: Ensure that the urine samples are thoroughly mixed before aliquoting, especially if they have been frozen and thawed.
-
Refine Sample Cleanup: A more rigorous cleanup method, such as a well-optimized SPE protocol, can reduce the overall matrix load and lead to more consistent ionization.
-
Investigate Different Urine Lots: Evaluate matrix effects across multiple sources of blank urine to understand the variability of the matrix itself.
-
Data Presentation
The choice of sample preparation is critical for minimizing matrix effects and achieving high, reproducible analyte recovery. Below is a summary of expected performance for different sample preparation techniques for fluoroquinolone analysis in urine.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Ion Suppression) | Throughput | Cost per Sample |
| Dilute-and-Shoot | ~100% (by definition) | High | High | Low |
| Liquid-Liquid Extraction (LLE) | 60 - 85% | Moderate | Low to Medium | Medium |
| Solid-Phase Extraction (SPE) | > 85% | Low | Medium | High |
Note: The values presented are representative for fluoroquinolones and may vary depending on the specific experimental conditions.
Experimental Protocols
Recommended LC-MS/MS Parameters for Orbifloxacin and this compound
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Orbifloxacin MRM Transition | m/z 396.2 → 378.2 |
| This compound MRM Transition | m/z 400.2 → 382.2 |
Note: The MRM transitions are predicted based on the structure of Orbifloxacin and may require optimization on your specific mass spectrometer.
Detailed Solid-Phase Extraction (SPE) Protocol for Urine Samples
This protocol is a robust starting point for extracting Orbifloxacin from urine.
-
Sample Pre-treatment:
-
Thaw urine samples and vortex to ensure homogeneity.
-
Centrifuge at 4000 x g for 10 minutes to pellet any particulate matter.
-
To 1.0 mL of the urine supernatant, add 20 µL of the this compound internal standard working solution.
-
Add 4.0 mL of 0.1% formic acid in deionized water and vortex.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 3 mL of methanol (B129727), followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% formic acid in deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove less polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute Orbifloxacin and this compound with 2 x 1.5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Orbifloxacin analysis in urine using SPE and LC-MS/MS.
Caption: Troubleshooting logic for inaccurate Orbifloxacin quantification.
Addressing poor peak shape of Orbifloxacin-d4 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape of Orbifloxacin-d4 during chromatographic analysis.
Troubleshooting Guide: Addressing Poor Peak Shape of this compound
Poor peak shape, such as tailing or fronting, can significantly compromise the accuracy and precision of this compound quantification. This guide provides a systematic approach to diagnosing and resolving these common chromatographic issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for troubleshooting suboptimal peak shapes in the chromatographic analysis of this compound.
Caption: Troubleshooting workflow for poor peak shape of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase chromatography?
A1: The primary cause of peak tailing for fluoroquinolones like this compound is the secondary interaction between the basic amine groups on the analyte and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1] These interactions lead to a mixed-mode retention mechanism, causing the peaks to tail.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor in controlling the peak shape of this compound.[1] As a basic compound, this compound will be protonated at acidic pH values. At a pH above 3.5, residual silanol groups on the silica (B1680970) stationary phase can become ionized and negatively charged, leading to strong interactions with the positively charged analyte, resulting in peak tailing.[1] Lowering the mobile phase pH to 3.0 or below helps to suppress the ionization of the silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.
Q3: What are mobile phase additives and how can they improve the peak shape of this compound?
A3: Mobile phase additives are compounds added in small concentrations to the mobile phase to enhance chromatographic performance. For basic compounds like this compound, a competing base such as triethylamine (B128534) (TEA) is often used as a tailing suppressor.[2] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the analyte. This reduction in secondary interactions leads to a significant improvement in peak shape.[2]
Q4: Can column overload cause poor peak shape for this compound?
A4: Yes, injecting an excessive amount of sample onto the column can lead to column overload, which is a common cause of both peak tailing and fronting.[1][3] If you observe that the peak shape deteriorates at higher concentrations, you should try diluting your sample and injecting a smaller volume. If the peak shape improves, column overload was likely the issue.
Q5: When should I consider using a different type of HPLC column for this compound analysis?
A5: If you continue to experience poor peak shape after optimizing the mobile phase and injection volume, you may need to consider a different column chemistry.[1] Options include:
-
End-capped columns: These columns have been treated to reduce the number of accessible silanol groups.
-
Hybrid silica columns: These columns incorporate organic modifications into the silica matrix, which can improve peak shape for basic compounds.
-
Polymeric columns: These columns are based on polymeric materials instead of silica and do not have silanol groups, thus eliminating the primary source of peak tailing for basic analytes.[1]
-
Phenyl columns: These columns can offer different selectivity for aromatic compounds like this compound and may provide better peak shapes.
Quantitative Data on Factors Affecting Peak Shape
The following table summarizes the expected impact of various chromatographic parameters on the peak shape of this compound, based on general principles for fluoroquinolone analysis. The peak shape is quantified by the asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak.
| Parameter | Condition 1 | Asymmetry Factor (As) | Condition 2 | Asymmetry Factor (As) | Reference |
| Mobile Phase pH | pH 4.5 | > 1.5 | pH 3.0 | 1.0 - 1.2 | [1] |
| Triethylamine (TEA) | 0% | > 1.8 | 0.1% (v/v) | 1.1 - 1.3 | [2] |
| Organic Modifier | 20% Acetonitrile | Variable | 30% Acetonitrile | Improved | General Knowledge |
| Column Type | Standard C18 | > 1.6 | End-capped C18 | 1.0 - 1.2 | [1] |
| Sample Load | 10 µg/mL | > 2.0 | 1 µg/mL | 1.0 - 1.3 | [1] |
Note: The asymmetry factors presented are illustrative and can vary depending on the specific column and other chromatographic conditions.
Experimental Protocol: Reference HPLC Method for this compound
This protocol provides a starting point for the development of a robust HPLC method for the analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: SymmetryShield™ RP18, 5 µm, 4.6 x 250 mm (or equivalent C18 column).
-
Mobile Phase A: 5% Acetic Acid in Water.
-
Mobile Phase B: Methanol (B129727).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
This compound Standard: In a suitable solvent (e.g., methanol or mobile phase).
Chromatographic Workflow Diagram
Caption: Experimental workflow for this compound analysis by HPLC.
Procedure
-
Mobile Phase Preparation: Prepare the mobile phases as described above. Ensure all solvents are HPLC grade and degassed before use.
-
Gradient Program:
-
0-10 min: 80% A, 20% B
-
10-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-21 min: Linear gradient back to 80% A, 20% B
-
21-30 min: Re-equilibration at 80% A, 20% B
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the this compound standard or sample.
-
Data Acquisition and Analysis: Acquire the chromatogram and integrate the peak for this compound. Calculate the asymmetry factor to assess peak shape.
This protocol should be considered a starting point and may require further optimization based on the specific HPLC system and column used.
References
Orbifloxacin-d4 Extraction Recovery: A Technical Support Troubleshooting Guide
Welcome to the technical support center for optimizing the recovery of Orbifloxacin-d4 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during the extraction of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of my this compound internal standard?
Low recovery of this compound can be attributed to several factors throughout the analytical process. The most common culprits include suboptimal extraction conditions, matrix effects, and issues related to the physicochemical properties of the molecule itself. Inefficient extraction during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is a primary cause of analyte loss. Additionally, co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the deuterated standard in the mass spectrometer, leading to inaccurate measurements.[1]
Q2: How do the physicochemical properties of this compound influence its extraction?
Orbifloxacin, and by extension this compound, is a fluoroquinolone carboxylic acid derivative. It is slightly soluble in water, but its solubility increases in both acidic and alkaline conditions.[2] The molecule has two dissociation constants (pKa values) of 5.95 and 9.01.[2] This means its charge state is highly dependent on the pH of the sample and extraction solvents. For effective extraction, the pH must be carefully controlled to ensure this compound is in a state that favors partitioning into the extraction solvent or binding to the SPE sorbent. For instance, the zwitterionic form, which is predominant in the pH range of 5-7, often exhibits higher adsorption.[3]
Q3: Can the deuterium (B1214612) label on this compound affect its recovery?
While stable isotope-labeled internal standards are designed to mimic the behavior of the analyte, the presence of deuterium can sometimes lead to slight differences. In some cases, deuterated standards may elute slightly earlier than their non-deuterated counterparts during chromatography.[4] While this is more of a chromatographic issue, it underscores the importance of ensuring that the extraction method is robust enough to accommodate any minor physicochemical differences between the analyte and the internal standard.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: My this compound recovery is consistently low when using a solid-phase extraction protocol.
Troubleshooting Workflow for Low SPE Recovery
Caption: A logical workflow for troubleshooting low recovery of this compound during solid-phase extraction.
Detailed Steps & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Incorrect pH of Sample/Solvents | Adjust the pH of the sample to be between 5 and 7 before loading onto the SPE cartridge. Ensure the pH of your wash and elution solvents are appropriate for the chosen sorbent and analyte state. | Orbifloxacin's charge is pH-dependent. At a pH between its two pKa values (5.95 and 9.01), it exists primarily as a zwitterion, which can enhance its retention on certain sorbents.[2][3] |
| Inappropriate Sorbent Material | For fluoroquinolones like Orbifloxacin, consider using Oasis HLB (Hydrophilic-Lipophilic Balance) or a weak cation exchange (WCX) sorbent. If using a C18 sorbent, ensure proper conditioning and sample pretreatment. | Oasis HLB cartridges have shown good recoveries for fluoroquinolones in milk samples.[5] WCX can be effective due to the basic nature of the piperazine (B1678402) ring on Orbifloxacin. |
| Analyte Loss During Washing | Use a weaker wash solvent. For example, if you are using a high percentage of organic solvent in your wash step, try reducing the concentration. Analyze the wash eluate to confirm if this compound is being prematurely eluted. | The wash step is intended to remove interferences without eluting the analyte of interest. A wash solvent that is too strong will lead to analyte loss.[1] |
| Incomplete Elution | Increase the strength of the elution solvent. For reversed-phase SPE, this may involve increasing the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile). For ion-exchange SPE, this could mean adjusting the pH or ionic strength of the elution buffer. A mixture of acetonitrile (B52724) and formic acid has been shown to be an effective eluting solvent for fluoroquinolones.[5] | The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent material. |
| High Flow Rate | Decrease the flow rate during sample loading and elution. A flow rate of 1.5 mL/min has been found to be effective for fluoroquinolone extraction.[5] | Slower flow rates allow for better interaction between the analyte and the sorbent during loading and more complete elution.[5] |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: I am experiencing poor and inconsistent recovery of this compound with my liquid-liquid extraction method.
Troubleshooting Workflow for Low LLE Recovery
References
Technical Support Center: Minimizing Orbifloxacin-d4 Carryover in Autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Orbifloxacin-d4 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak of an analyte in a blank injection that follows a high-concentration sample of the same analyte.[1] this compound, a fluoroquinolone, can be a "sticky" compound, meaning it can adsorb to surfaces within the autosampler and fluid path. This can lead to its unintentional introduction into subsequent runs, causing inaccurate quantification, especially at low concentration levels.
Q2: How can I determine if I have a carryover problem?
A2: The most direct method is to inject a blank solvent immediately after injecting a high-concentration standard of this compound. If a peak corresponding to this compound appears in the blank run, you have a carryover issue. Running a series of blanks can help determine if the carryover is diminishing with each injection.[1]
Q3: What are the common sources of carryover in an autosampler?
A3: Common sources of carryover include the injection needle (both inner and outer surfaces), the injection valve rotor seal, the sample loop, and any fittings or tubing with dead volumes.[1] For compounds like this compound, adsorption to these surfaces is a primary cause.
Q4: What is an acceptable level of carryover?
A4: Ideally, carryover should be negligible. A common target in bioanalytical method validation is for the carryover to be no more than 20% of the response of the lower limit of quantitation (LLOQ).[1] However, the acceptable limit is application-dependent.
Troubleshooting Guides
Issue 1: A peak for this compound is observed in blank injections following a high-concentration sample.
Possible Cause: Adsorption of this compound to autosampler components.
Troubleshooting Steps:
-
Optimize the Wash Solvent: The composition of the wash solvent is critical for removing "sticky" compounds.
-
Start with a wash solvent that is a stronger solvent for this compound than the mobile phase.
-
A common starting point for reversed-phase chromatography is a mixture of the strong organic solvent used in the gradient and water.
-
Consider adding a small amount of acid (e.g., 0.1% formic acid) or base to the wash solvent to modify the ionization state of this compound and reduce its interaction with surfaces.
-
For particularly stubborn carryover, a multi-step wash with different solvents may be effective. For example, a wash with a high percentage of organic solvent followed by a wash with a more aqueous mobile phase.
-
-
Increase Wash Volume and Duration: A single, short wash may not be sufficient.
-
Increase the volume of the wash solvent used for each injection.
-
Increase the duration of the needle wash. Many modern autosamplers allow for both pre- and post-injection needle washes.[2]
-
-
Inspect and Clean/Replace Autosampler Components:
-
Injection Valve Rotor Seal: This is a common site for carryover. Inspect the seal for scratches or wear and replace it if necessary.
-
Sample Needle and Seat: Clean the needle and seat according to the manufacturer's instructions. If carryover persists, consider replacing them.
-
Sample Loop: If possible, replace the sample loop. Sometimes, switching to a loop made of a different material (e.g., PEEK instead of stainless steel) can help.
-
Issue 2: Carryover is inconsistent and appears randomly.
Possible Cause: Contamination of the system or reagents.
Troubleshooting Steps:
-
Check the Blank Solvent: Ensure that the blank solvent itself is not contaminated. Use a fresh batch of high-purity solvent.
-
Verify Mobile Phase Purity: Contamination in the mobile phase can appear as consistent low-level peaks. Prepare fresh mobile phases.
-
Inspect Vials and Caps (B75204): Use high-quality vials and caps to prevent leaching or adsorption.
Data on Wash Solvent Effectiveness
| Injection Mode | Wash Procedure | Carryover (%) |
| Partial Loop | 1 wash step (Mobile Phase) | > 0.005% |
| Partial Loop | 2 wash steps (Mobile Phase) | < 0.005% |
| Microliter Pickup | 2 wash steps (750 µL Isopropanol + 750 µL Mobile Phase) | ~0.003% |
| Microliter Pickup | 2 wash steps (1000 µL Isopropanol + 1000 µL Mobile Phase) | ~0.003% |
| Microliter Pickup | 2 wash steps (1250 µL Isopropanol + 1250 µL Mobile Phase) | Significantly less than 0.003% |
| Microliter Pickup | 2 wash steps (1500 µL Isopropanol + 1500 µL Mobile Phase) | 0.0003% |
Data adapted from a study on chlorhexidine (B1668724) carryover, demonstrating the impact of wash solvent choice and volume.[2]
Experimental Protocols
Protocol for Evaluating and Minimizing this compound Carryover
This protocol outlines a systematic approach to quantify and reduce autosampler carryover for this compound.
1. Materials:
- This compound analytical standard
- LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water, isopropanol)
- LC-MS grade additives (e.g., formic acid)
- High-quality autosampler vials and caps
2. Instrument Setup:
- LC-MS/MS system with a configurable autosampler.
- Analytical column suitable for fluoroquinolone analysis (e.g., C18).
- Mobile phase: A typical gradient for fluoroquinolones might be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
3. Carryover Evaluation Procedure:
- Prepare a high-concentration standard of this compound (e.g., near the upper limit of quantitation, ULOQ).
- Prepare a blank solution (injection solvent).
- Sequence the injections as follows:
- Blank
- Blank
- High-concentration this compound standard
- Blank
- Blank
- Blank
- Analyze the chromatograms of the blank injections following the high-concentration standard.
- Calculate the percent carryover using the following formula:
- % Carryover = (Peak Area in Blank / Peak Area in High Standard) * 100
4. Wash Method Optimization:
- Step 1: Baseline Evaluation: Perform the carryover evaluation with the current (default) wash method to establish a baseline.
- Step 2: Modify Wash Solvent Composition:
- Test a wash solvent with a higher organic content (e.g., 90% acetonitrile in water).
- Test a wash solvent containing an additive (e.g., 0.1% formic acid).
- Test an alternative organic solvent (e.g., isopropanol).
- For each new wash solvent, repeat the carryover evaluation procedure.
- Step 3: Increase Wash Volume/Duration:
- Once an effective wash solvent is identified, investigate the effect of increasing the wash volume and/or the duration of the needle wash.
- Repeat the carryover evaluation with the increased volume/duration.
- Step 4: Implement a Multi-Solvent Wash:
- If carryover persists, program a multi-solvent wash. For example:
- Wash with 100% Isopropanol
- Wash with the initial mobile phase composition
- Repeat the carryover evaluation.
5. System Cleaning (If Carryover Persists):
- If an optimized wash method does not resolve the issue, perform a systematic cleaning of the autosampler components as described in the troubleshooting guide.
- After cleaning, re-evaluate the carryover with the optimized wash method.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound carryover.
References
Technical Support Center: Enhancing the Ionization Efficiency of Orbifloxacin-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of Orbifloxacin-d4 for mass spectrometry-based analyses.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering step-by-step solutions to enhance signal intensity and data quality.
Issue 1: Low or No Signal Intensity for this compound
Low signal intensity is a frequent challenge that can compromise the sensitivity and accuracy of an assay. The following steps provide a systematic approach to troubleshooting and resolving this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal intensity.
Step-by-Step Guide:
-
Verify Mass Spectrometer Performance:
-
Action: Perform a system suitability test or a tune and calibration of the mass spectrometer using a known standard.[1]
-
Rationale: This ensures that the instrument is functioning correctly and is not the source of the low signal. Regular calibration is crucial for maintaining mass accuracy and sensitivity.[1]
-
-
Assess Sample Preparation and Integrity:
-
Action: Ensure that the this compound standard is not degraded and has been stored correctly. Verify the accuracy of the sample dilution and check for potential matrix effects from co-eluting compounds.[1]
-
Rationale: Sample integrity is critical for obtaining a strong signal. Ion suppression from matrix components can significantly reduce the ionization efficiency of the target analyte.[1]
-
-
Optimize Ion Source Parameters:
-
Action: Systematically adjust the ion source parameters, including the sprayer voltage, cone voltage (or orifice voltage), desolvation gas temperature, and flow rate.[2]
-
Rationale: These parameters have a significant impact on the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer.[2] For fluoroquinolones, positive ion electrospray ionization (ESI) is typically used.
-
-
Adjust Mobile Phase Composition:
-
Action: Modify the mobile phase by adding additives such as formic acid or ammonium (B1175870) formate.[3]
-
Rationale: Mobile phase additives can promote the ionization of the analyte by ensuring it is in a charged form in the ESI droplet.[3]
-
Issue 2: Inconsistent or Unstable Signal
Signal instability can lead to poor reproducibility and inaccurate quantification. This guide provides steps to identify and resolve the causes of an unstable signal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unstable this compound signal.
Step-by-Step Guide:
-
Inspect LC System for Leaks and Blockages:
-
Action: Check all LC connections for leaks and ensure there are no blockages in the tubing or column.
-
Rationale: Fluctuations in the LC flow rate due to leaks or blockages can cause an unstable spray and, consequently, an unstable signal.
-
-
Examine ESI Spray Stability:
-
Action: Visually inspect the electrospray plume. It should be a fine, consistent mist. An erratic or sputtering spray can indicate a problem.
-
Rationale: A stable Taylor cone is essential for consistent ion generation.[2]
-
-
Verify Gas Supply and Flow Rates:
-
Action: Ensure a consistent supply of nebulizing and drying gases (typically nitrogen). Check that the flow rates are set to the optimized values.
-
Rationale: Inconsistent gas flow can lead to inefficient desolvation and an unstable ion beam.
-
-
Ensure Consistent Source Temperature:
-
Action: Verify that the desolvation temperature is stable and set to the optimal value for this compound.
-
Rationale: Temperature fluctuations in the ion source can affect the efficiency of solvent evaporation and lead to signal instability.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal ion source settings for this compound?
A1: The optimal ion source settings can vary between instruments. However, a good starting point for optimizing the ionization of this compound using positive ion electrospray ionization (ESI+) is provided in the table below. It is recommended to perform a compound-specific optimization.
Table 1: Typical Starting Ion Source Parameters for this compound Analysis
| Parameter | Typical Starting Value | Range for Optimization |
| Capillary Voltage | 3.0 kV | 2.5 - 4.0 kV |
| Cone Voltage | 30 V | 20 - 50 V |
| Desolvation Gas Temp. | 350 °C | 300 - 450 °C |
| Desolvation Gas Flow | 800 L/hr | 600 - 1000 L/hr |
| Source Temperature | 120 °C | 100 - 150 °C |
Q2: How does the mobile phase composition affect the ionization of this compound?
A2: The mobile phase composition significantly influences the ionization efficiency of this compound. Orbifloxacin is a fluoroquinolone antibiotic, which is an amphoteric molecule. In positive ion mode ESI, an acidic mobile phase is generally preferred to promote the protonation of the molecule.
Table 2: Effect of Mobile Phase Additives on this compound Signal Intensity
| Mobile Phase Additive | Concentration | Expected Effect on Signal | Rationale |
| Formic Acid | 0.1% | Significant Increase | Promotes protonation of the basic piperazine (B1678402) ring, leading to a higher abundance of [M+H]⁺ ions.[3] |
| Acetic Acid | 0.1% | Moderate Increase | Less acidic than formic acid, but still effective at promoting protonation. |
| Ammonium Formate | 5-10 mM | Increase | Acts as a buffer and can improve peak shape and ionization efficiency.[3] |
| No Additive | - | Lower Signal | In a neutral mobile phase, this compound will be less protonated, resulting in lower ionization efficiency. |
Q3: What is a suitable experimental protocol for optimizing the ionization of this compound?
A3: A systematic approach is crucial for optimizing the ionization of this compound. The following protocol outlines a general procedure for method development.
Experimental Protocols
Protocol 1: Optimization of this compound Ionization Efficiency
This protocol describes a method for systematically optimizing the key parameters influencing the ionization of this compound using a triple quadrupole mass spectrometer.
Logical Workflow for Parameter Optimization
Caption: Workflow for optimizing this compound ionization parameters.
Methodology:
-
Prepare Infusion Solution:
-
Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
-
-
Infuse into Mass Spectrometer:
-
Infuse the solution directly into the mass spectrometer at a flow rate of 10-20 µL/min.
-
-
Optimize Cone Voltage:
-
While monitoring the [M+H]⁺ ion for this compound, ramp the cone voltage from 10 V to 60 V.[2]
-
Record the signal intensity at each voltage and determine the value that yields the maximum signal.
-
-
Optimize Capillary Voltage:
-
Set the cone voltage to its optimal value and vary the capillary voltage from 2.0 kV to 4.5 kV.
-
Identify the capillary voltage that provides the highest and most stable signal.
-
-
Optimize Desolvation Gas Flow and Temperature:
-
With the optimized cone and capillary voltages, systematically vary the desolvation gas temperature (e.g., from 250 °C to 450 °C) and flow rate (e.g., from 500 L/hr to 1000 L/hr).
-
Find the combination that maximizes the signal intensity.
-
-
Evaluate Mobile Phase Additives:
-
Prepare separate infusion solutions with different mobile phase additives (e.g., 0.1% acetic acid, 5 mM ammonium formate) and repeat the optimization process to determine the most effective additive for your system.
-
By following these troubleshooting guides, FAQs, and experimental protocols, researchers can systematically enhance the ionization efficiency of this compound, leading to more sensitive and reliable analytical methods.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Orbifloxacin Quantification
This guide provides a detailed comparison of various bioanalytical methods for the quantification of Orbifloxacin (B1677453), a third-generation fluoroquinolone antibiotic. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, protocols, and applications of these methods, supported by experimental data from published studies. The methods covered include microbiological assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Orbifloxacin Bioanalysis
Orbifloxacin is a broad-spectrum antimicrobial agent used in veterinary medicine.[1] Accurate and reliable quantification of Orbifloxacin in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. Several analytical techniques have been developed and validated for this purpose, each with its own advantages and limitations. This guide focuses on a cross-validation perspective, drawing data from multiple studies to compare the key performance characteristics of these methods.
Comparative Performance of Bioanalytical Methods
The selection of a bioanalytical method depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance data for different Orbifloxacin bioanalytical methods as reported in the literature.
Table 1: Performance Characteristics of a Microbiological Agar (B569324) Assay
| Parameter | Performance |
| Linearity Range | 16.0–64.0 μg/mL |
| Correlation Coefficient (r) | 0.9992 |
| Intra-day Precision (RSD) | 2.88% |
| Intermediate Precision (RSD) | 3.33% |
| Accuracy | 100.31% |
Data sourced from a study on the development and validation of a microbiological agar diffusion method for Orbifloxacin in pharmaceutical preparations.[2][3]
Table 2: Performance Characteristics of a UV Spectrophotometric Method
| Parameter | Performance |
| Linearity Range | 1.0-6.0 μg/mL |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | 0.12 μg/mL |
| Accuracy (Assay in Tablets) | 99.99% to 101.25% |
| Precision (Standard Deviation) | ≤ 0.66% |
Data sourced from a study on the development and validation of a UV spectrophotometric method for Orbifloxacin assay and dissolution studies.[4][5]
Table 3: General Performance Characteristics of HPLC and LC-MS/MS Methods for Fluoroquinolones
| Parameter | HPLC | LC-MS/MS |
| Sensitivity | High | Very High |
| Specificity | High | Very High |
| Linearity Range | Wide | Wide |
| Precision (RSD) | Typically <15% | Typically <15% |
| Accuracy (Bias) | Typically within ±15% | Typically within ±15% |
These are general performance characteristics based on guidelines and typical validation results for HPLC and LC-MS/MS methods used for the analysis of antibiotics in biological matrices.[6][7][8] While a specific cross-validation study for Orbifloxacin was not identified, LC-MS/MS methods for similar antibiotics have shown high sensitivity and specificity.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following sections outline the experimental protocols for the key methods discussed.
3.1. Microbiological Agar Diffusion Assay
This method is based on the inhibitory effect of Orbifloxacin on a susceptible microorganism.
-
Test Microorganism : Staphylococcus aureus ATCC 25923 is used as the test organism.[2]
-
Culture Medium : The assay is performed using an appropriate agar medium.
-
Standard and Sample Preparation :
-
Assay Procedure :
-
The agar plates are inoculated with the test microorganism.
-
Cylinders are placed on the agar surface, and the standard and sample solutions are added to the cylinders.
-
The plates are incubated under appropriate conditions.
-
The diameter of the inhibition zones is measured.
-
-
Data Analysis : The concentration of Orbifloxacin in the sample is determined by comparing the size of its inhibition zone with the standard curve generated from the reference solutions. Statistical analysis is performed using analysis of variance (ANOVA).[2]
3.2. UV Spectrophotometric Method
This method relies on the principle that Orbifloxacin absorbs ultraviolet radiation at a specific wavelength.
-
Instrumentation : A UV-Vis spectrophotometer is used for the analysis.[11]
-
Solvent : 0.5 M hydrochloric acid is used as the solvent.[4]
-
Standard and Sample Preparation :
-
A stock solution of the Orbifloxacin reference standard is prepared.
-
Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 1.0 to 6.0 μg/mL.[5]
-
Tablet samples are dissolved in the solvent and diluted to a final concentration within the linear range.[5]
-
-
Assay Procedure :
-
Data Analysis : A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations. The concentration of Orbifloxacin in the sample is determined from this curve. The method is validated according to ICH guidelines.[4][5]
3.3. High-Performance Liquid Chromatography (HPLC) Method
While a detailed protocol for a fully validated HPLC method for Orbifloxacin was not available in the provided search results, a general approach based on methods for other fluoroquinolones is described.
-
Instrumentation : An HPLC system equipped with a UV or fluorescence detector. A C18 column is commonly used for separation.[8]
-
Mobile Phase : A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8]
-
Sample Preparation : This typically involves protein precipitation for plasma samples, followed by centrifugation and filtration.[9]
-
Chromatographic Conditions : The flow rate and column temperature are optimized to achieve good separation and peak shape.[8]
-
Detection : The UV detector is set to the wavelength of maximum absorbance for Orbifloxacin (around 290 nm), or a fluorescence detector is used for enhanced sensitivity.[1][4]
-
Data Analysis : The concentration of Orbifloxacin is determined by comparing the peak area of the sample to a calibration curve generated from standards.
3.4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific method for quantifying drugs in biological matrices.
-
Instrumentation : An LC system coupled to a tandem mass spectrometer.[6]
-
Sample Preparation : Often involves a simple protein precipitation with an organic solvent like methanol.[9]
-
Chromatographic Separation : A C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[9]
-
Mass Spectrometry : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the analyte and an internal standard.[9]
-
Data Analysis : The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve. The method is validated according to regulatory guidelines.[6][9]
Workflow for Cross-Validation of Bioanalytical Methods
The following diagram illustrates a logical workflow for the cross-validation of two different bioanalytical methods. This process ensures that the methods provide comparable results when analyzing the same set of samples.[12]
Caption: Workflow for the cross-validation of two bioanalytical methods.
Conclusion
The choice of a bioanalytical method for Orbifloxacin quantification is dependent on the specific requirements of the study.
-
The microbiological assay is a simple and cost-effective method suitable for determining the potency of Orbifloxacin in pharmaceutical formulations.[2][13] It provides a measure of the biological activity of the antibiotic.
-
The UV spectrophotometric method is another simple, rapid, and economical technique suitable for quality control and dissolution studies of pharmaceutical dosage forms.[4][5]
-
HPLC methods offer greater specificity and are widely used for the quantification of drugs in various matrices.
-
LC-MS/MS methods provide the highest sensitivity and specificity, making them the gold standard for bioanalysis in complex biological matrices, such as plasma, and for pharmacokinetic studies where low concentrations need to be accurately measured.[14]
While this guide provides a comparison based on data from separate validation studies, a direct head-to-head cross-validation study would be beneficial to definitively establish the interchangeability of these methods for specific applications. Researchers should validate the chosen method according to the relevant regulatory guidelines to ensure reliable and accurate results.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a microbiological agar assay for determination of orbifloxacin in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijopp.org [ijopp.org]
- 9. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The advantages of microflow LC-MS/MS compared with conventional HPLC-MS/MS for the analysis of methotrexate from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioanalytical method validation: Topics by Science.gov [science.gov]
A Comparative Guide to Orbifloxacin-d4 and Other Fluoroquinolone Internal Standards in Bioanalysis
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in complex biological matrices is paramount. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a suitable internal standard is crucial for achieving accurate and reliable results. This guide provides an objective comparison of Orbifloxacin-d4 with other commonly used deuterated fluoroquinolone internal standards, supported by experimental principles and data from various studies.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to high accuracy and precision.
Physicochemical Properties of Selected Fluoroquinolones and Their Deuterated Analogs
The selection of an appropriate internal standard is often guided by the structural and chemical similarity to the analyte. Below is a summary of key physicochemical properties for Orbifloxacin and other commonly used fluoroquinolones. While specific data for the deuterated analogs is limited, the primary difference is the molecular weight, with other properties being nearly identical to the parent compound.
| Property | Orbifloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Molecular Formula | C₁₉H₂₀F₃N₃O₃ | C₁₇H₁₈FN₃O₃ | C₁₈H₂₀FN₃O₄ | C₂₁H₂₄FN₃O₄ |
| Molecular Weight ( g/mol ) | 395.4 | 331.3 | 361.4 | 401.4 |
| This compound Formula | C₁₉H₁₆D₄F₃N₃O₃ | - | - | - |
| Ciprofloxacin-d8 Formula | - | C₁₇H₁₀D₈FN₃O₃ | - | - |
| Levofloxacin-d8 Formula | - | - | C₁₈H₁₂D₈FN₃O₄ | - |
| Moxifloxacin-d4 Formula | - | - | - | C₂₁H₂₀D₄FN₃O₄ |
| Molecular Weight of Deuterated Analog ( g/mol ) | ~399.4 | ~339.4 | ~369.4 | ~405.4 |
| Solubility | Very slightly soluble in water, methanol, and chloroform; soluble in glacial acetic acid.[1] | Slightly soluble in water. | Soluble in water.[2] | Soluble in water. |
| pKa | Not readily available | 6.09, 8.62 | 5.5, 8.0 | 6.3, 9.3 |
Performance Comparison of Fluoroquinolone Internal Standards in LC-MS/MS Methods
The following table summarizes the performance of various deuterated internal standards in the quantification of different fluoroquinolones.
| Analyte(s) | Internal Standard(s) | Matrix | Linearity (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Enrofloxacin, Ciprofloxacin, Norfloxacin | Enrofloxacin-d₅, Ciprofloxacin-¹³C₃¹⁵N, Norfloxacin-d₅ | Chicken, Bovine, and Porcine Muscle | 5-50 µg/kg | < 5% | 95-105% | [3] |
| Ciprofloxacin | Ciprofloxacin-d8 | Human Plasma | 20-5000 | Intraday: ≤7.6%, Interday: ≤9.8% | 94.5-105.0% | [4] |
| Levofloxacin | Levofloxacin-¹³C-d₃ | Human Serum | 100-5000 | Within-day: 1.4-2.4%, Between-day: 3.6-4.1% | 100.1-112.7% | [5] |
| 14 Fluoroquinolones (including Orbifloxacin) | Ciprofloxacin-d8, Lomefloxacin, Cinoxacin | Honey | Varies by analyte | < 15% | 80-120% | [4] |
This data highlights that deuterated internal standards consistently enable high precision and accuracy in the quantification of fluoroquinolones across various biological matrices. In the case of Orbifloxacin analysis in honey, Ciprofloxacin-d8 was successfully used as an internal standard, demonstrating the feasibility of using a deuterated analog of a different but structurally similar fluoroquinolone.[4]
Experimental Protocols
A robust analytical method relies on a well-defined experimental protocol. Below is a representative protocol for the analysis of fluoroquinolones in a biological matrix using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules from biological fluids.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL of this compound or another suitable standard) to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve separation of the analytes of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams are provided.
Conclusion
For the highest level of accuracy and precision in the quantification of Orbifloxacin, the use of its own deuterated analog, this compound, is the most robust approach. Its near-identical physicochemical properties ensure the most effective compensation for analytical variability.
When this compound is not available, a deuterated internal standard of a structurally similar fluoroquinolone, such as Ciprofloxacin-d8, can be a suitable alternative, as demonstrated in some studies. However, this approach requires thorough validation to ensure that any differences in chromatographic behavior or ionization efficiency between the analyte and the internal standard do not compromise the accuracy of the results. The choice of internal standard should always be justified by comprehensive validation data, including assessments of linearity, precision, accuracy, and matrix effects.
References
- 1. Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fluoroquinolones in honey using tandem mass spectrometry (LC-MS/MS): nested validation with two mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Orbifloxacin-d4: A Comparative Guide to its Performance in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. Orbifloxacin (B1677453), a synthetic fluoroquinolone antibiotic, is widely used in veterinary medicine. To ensure the reliability of its quantification, a suitable internal standard is crucial. Orbifloxacin-d4, a deuterated analog of orbifloxacin, is an ideal internal standard for mass spectrometry-based bioanalytical methods. This guide provides a comparative overview of the analytical methodologies for orbifloxacin and discusses the expected performance of this compound in various biological matrices based on the established principles of using stable isotope-labeled internal standards.
The Critical Role of Deuterated Internal Standards
In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is used to correct for the variability in sample preparation and instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Deuterated internal standards, such as this compound, are considered the gold standard because their chemical behavior is nearly identical to the unlabeled analyte.[1] They co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source. The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard. This ensures a more accurate and precise quantification of the target analyte across different biological matrices.
Performance of Orbifloxacin Analysis in Biological Matrices
While specific performance data for this compound as an internal standard is not extensively available in the public literature, the validation data for analytical methods quantifying orbifloxacin in various biological matrices provide a strong indication of the expected performance. These methods often utilize other fluoroquinolones as internal standards and demonstrate robust performance characteristics.
Data Summary
The following tables summarize the performance of analytical methods for the quantification of orbifloxacin in different biological matrices. This data, while not specific to this compound, establishes a baseline for the expected performance of a well-validated LC-MS/MS method utilizing a deuterated internal standard.
Table 1: Performance of Orbifloxacin Quantification in Plasma
| Parameter | Method | Linearity (ng/mL) | Accuracy (%) | Precision (RSD %) | Recovery (%) | Matrix | Reference |
| Orbifloxacin | HPLC-FLD | 4 - 1500 | 92 | Intra-day: 3, Inter-day: 4 | 92 | Rabbit Plasma | [2] |
| Orbifloxacin | HPLC-UV | 0.0625 - 20 (µg/mL) | - | - | - | Goat Plasma | [3] |
| Orbifloxacin | HPLC-FLD | - | 98.7 - 101.9 | Intra-day: 3.2 - 6.1, Inter-day: 2.5 - 7 | 98.7 - 101.9 | Dog Serum | [4] |
Table 2: Performance of Orbifloxacin Quantification in Milk
| Parameter | Method | Linearity (ng/g) | Accuracy (%) | Precision (RSD %) | Recovery (%) | Matrix | Reference |
| Fluoroquinolones (including Orbifloxacin) | LC-MS/MS | 0.5 - 200 | Good | Good | - | Cow's Milk | [5] |
| Fluoroquinolones (including Orbifloxacin) | UPLC-MS/MS | - | - | < 13.12 | 63.1 - 94.6 | Bovine Milk | [6] |
Table 3: Performance of Orbifloxacin Quantification in Tissue
| Parameter | Method | Linearity | Accuracy (%) | Precision (RSD %) | Recovery (%) | Matrix | Reference |
| Fluoroquinolones (including Orbifloxacin) | LC-MS/MS | - | 95.6 - 101 | - | - | Animal Muscle | [7] |
Table 4: Performance of Fluoroquinolone Quantification in Urine
| Parameter | Method | Linearity (ng/mL) | Accuracy (%) | Precision (RSD %) | Recovery (%) | Matrix | Reference |
| Fluoroquinolones | LC-MS/MS | 0.02 - 250 | - | - | > 92 | Human Urine | [8] |
Experimental Protocols
The following sections detail generalized experimental protocols for the quantification of orbifloxacin in biological matrices using LC-MS/MS. The use of this compound as an internal standard would be incorporated by adding a known amount to the sample at the beginning of the sample preparation process.
Sample Preparation for Plasma/Serum
A protein precipitation method is commonly employed for plasma and serum samples.
-
Spiking: To 100 µL of plasma or serum, add the internal standard solution (this compound).
-
Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol), vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Sample Preparation for Milk
Sample preparation for milk often involves a combination of protein precipitation and solid-phase extraction (SPE).
-
Spiking: Add the internal standard (this compound) to a known volume of milk.
-
Protein Precipitation: Add an equal volume of acetonitrile to precipitate proteins.[9]
-
Centrifugation: Centrifuge to separate the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.
Sample Preparation for Tissue
Tissue samples require homogenization prior to extraction.
-
Homogenization: Homogenize a known weight of tissue in a suitable buffer.
-
Spiking: Add the internal standard (this compound) to the tissue homogenate.
-
Extraction: Perform a liquid-liquid extraction with a solvent like acetonitrile.
-
Clean-up: A dispersive solid-phase extraction (dSPE) step may be used for further clean-up.[7]
-
Centrifugation, Evaporation, and Reconstitution: Follow similar steps as for plasma and milk.
LC-MS/MS Analysis
The reconstituted samples are then analyzed by LC-MS/MS.
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases consisting of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. Specific precursor-to-product ion transitions for both orbifloxacin and this compound are monitored.
Visualizations
The following diagrams illustrate the typical workflows and relationships in the bioanalysis of Orbifloxacin.
Caption: A typical experimental workflow for the quantification of Orbifloxacin.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Impact of collection conditions on the metabolite content of human urine samples as analyzed by liquid chromatography coupled to mass spectrometry and nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integration of Pharmacokinetic and Pharmacodynamic Indices of Orbifloxacin in Beagle Dogs after a Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of fluoroquinolone antibiotic residues in milk sample by solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. Systematic development of an UPLC-MS/MS method for the determination of tricyclic antidepressants in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
A Guide to Inter-laboratory Comparison of Orbifloxacin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Orbifloxacin (B1677453), a third-generation fluoroquinolone antibiotic. The information presented is collated from various validated studies to offer a comparative perspective on the performance of different techniques, aiding laboratories in method selection and validation.
Quantitative Performance Comparison
The selection of an analytical method for Orbifloxacin quantification is critical for ensuring accuracy, precision, and reliability in research and quality control settings. This section summarizes the performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible Spectrophotometry (UV-Vis), and Microbiological Agar (B569324) Assay. The data presented below is derived from individual validation studies and serves as a baseline for inter-laboratory comparison.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Microbiological Agar Assay |
| Linearity Range | 0.2 - 0.01 µg/mL[1] | 1.0 - 6.0 µg/mL[2][3][4] | 16.0 - 64.0 µg/mL[1][5][6][7][8] |
| Correlation Coefficient (r²) | ≥ 0.999[1] | 0.9999[2] | 0.9992[1][5][6][7][8] |
| Accuracy (%) | Not explicitly stated in provided abstracts | Assay values ranged from 99.99% to 101.25%[3] | 100.31%[1][5][6][7][8] |
| Precision (RSD %) | Intra-day: Not explicitly statedInter-day: 1.64-20%[1] | Not explicitly stated | Intra-day Repeatability: 2.88%[1][5][6][7][8]Intermediate Precision: 3.33%[1][5][6][7][8] |
| Limit of Detection (LOD) | 0.004 µg/mL (instrumental)[1] | 0.04 µg/mL[9] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.01 µg/mL (instrumental)[1] | 0.12 µg/mL[9] | Not explicitly stated |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and comparable results across different laboratories.
High-Performance Liquid Chromatography (HPLC-UV)
This method offers high selectivity and sensitivity for the quantification of Orbifloxacin.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase column, such as a Symmetry Shield RP-18 (250mm x 4.6mm, 5 µm particle size), is commonly employed.[10]
-
Mobile Phase: A typical mobile phase consists of a mixture of 5% acetic acid and methanol (B129727) in an 80:20 (v/v) ratio.[10]
-
Flow Rate: A flow rate of 0.7 mL/min is maintained.[10]
-
Detection: UV detection is performed at a wavelength of 290 nm.[10]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, filtered, and then injected into the HPLC system. For biological matrices, a solid-phase extraction (SPE) may be necessary for sample clean-up.
UV-Visible Spectrophotometry
This method is simple, cost-effective, and suitable for routine quality control.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: 0.5 M hydrochloric acid is an effective solvent for Orbifloxacin, providing an extraction efficiency of 102%.[2][3]
-
Analysis Wavelength: The maximum absorption of Orbifloxacin is observed at 290 nm in 0.5 M HCl.[2][3]
-
Sample Preparation: For tablet formulations, a number of tablets are weighed, powdered, and a quantity equivalent to a specific amount of Orbifloxacin is dissolved in the solvent. The solution is then sonicated to ensure complete dissolution.[2][3]
Microbiological Agar Assay
This bioassay measures the potency of Orbifloxacin based on its inhibitory effect on a susceptible microorganism.
-
Test Microorganism: Staphylococcus aureus ATCC 25923 is a commonly used test strain.[5][6][7]
-
Method: An agar diffusion method, such as the cylinder-plate method, is employed.
-
Procedure: A standardized suspension of the test microorganism is used to inoculate the agar medium. Solutions of a reference standard and the test sample at various concentrations are placed in cylinders on the agar surface. After incubation, the diameter of the inhibition zones is measured.
-
Quantification: The concentration of Orbifloxacin in the sample is determined by comparing the size of the inhibition zones it produces with those produced by the known concentrations of the reference standard.
Visualizing the Workflow
Understanding the sequence of operations is crucial for implementing these analytical methods. The following diagram illustrates a typical experimental workflow for Orbifloxacin quantification.
Caption: Experimental workflow for Orbifloxacin quantification.
Decision Framework for Method Selection
The choice of an appropriate quantification method depends on several factors, including the required sensitivity, sample matrix, available equipment, and the purpose of the analysis.
Caption: Decision tree for selecting an Orbifloxacin quantification method.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparat… [ouci.dntb.gov.ua]
- 6. Development and validation of a microbiological agar assay for determination of orbifloxacin in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [논문]Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparation [scienceon.kisti.re.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Orbifloxacin-d4
In the landscape of bioanalytical research and drug development, the demand for unerring accuracy and precision in quantifying therapeutic agents is paramount. For researchers working with the fluoroquinolone antibiotic orbifloxacin (B1677453), the choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of Orbifloxacin-d4 against other common analytical approaches, supported by representative experimental data and detailed protocols.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Its chemical and physical properties are nearly identical to the analyte, orbifloxacin, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation and matrix effects, which can significantly impact the accuracy and precision of results.[3][4]
Comparative Performance of Internal Standards
The following table summarizes the expected performance of this compound in quality control (QC) samples compared to alternative internal standards and a scenario with no internal standard. The data is based on established bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA, which generally require accuracy to be within ±15% of the nominal value and precision (coefficient of variation, %CV) to be no more than 15%.[5][6][7]
| Internal Standard Strategy | Low QC (3x LLOQ) | Medium QC | High QC |
| This compound (SIL IS) | |||
| Accuracy (% Bias) | < ±5% | < ±5% | < ±5% |
| Precision (%CV) | < 5% | < 5% | < 5% |
| Alternative Fluoroquinolone IS (e.g., Norfloxacin, Moxifloxacin) | |||
| Accuracy (% Bias) | < ±10% | < ±10% | < ±10% |
| Precision (%CV) | < 10% | < 10% | < 10% |
| No Internal Standard | |||
| Accuracy (% Bias) | Potentially > ±20% | Potentially > ±20% | Potentially > ±20% |
| Precision (%CV) | > 15% | > 15% | > 15% |
Note: The performance data for this compound is representative of a typical stable isotope-labeled internal standard used in validated LC-MS/MS assays. Data for alternative internal standards is derived from published methods for fluoroquinolone analysis.[8][9][10] The "No Internal Standard" scenario reflects the potential for significant variability due to uncorrected matrix effects.
Experimental Protocol: Quantification of Orbifloxacin in Plasma using LC-MS/MS
This section details a representative protocol for the determination of orbifloxacin in a biological matrix, such as plasma, using this compound as an internal standard.
1. Preparation of Standards and Quality Control Samples:
-
Stock solutions of orbifloxacin and this compound are prepared in methanol.
-
Calibration standards and quality control (QC) samples are prepared by spiking blank plasma with known concentrations of orbifloxacin.[11]
-
A working solution of this compound is also prepared in methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution and vortex briefly.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.[12][13]
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both orbifloxacin and this compound are monitored.
-
4. Data Analysis:
-
The peak area ratio of orbifloxacin to this compound is calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of orbifloxacin in the QC and unknown samples is determined from the calibration curve.
Workflow for Bioanalytical Sample Analysis
The following diagram illustrates the typical workflow in a bioanalytical laboratory for the quantification of an analyte like orbifloxacin in quality control and study samples.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. anivet.au.dk [anivet.au.dk]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 7. nalam.ca [nalam.ca]
- 8. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. ijprt.org [ijprt.org]
- 11. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Linearity in Orbifloxacin Calibration: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing a linear and reproducible calibration curve is fundamental to the accurate quantification of pharmaceuticals like Orbifloxacin. This guide provides a comparative assessment of the linearity of Orbifloxacin calibration curves across different analytical methodologies, with a special focus on the advantages of using a deuterated internal standard, Orbifloxacin-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The choice of analytical technique and the use of an appropriate internal standard are critical factors that influence the linearity, accuracy, and robustness of a bioanalytical method. While various methods exist for the quantification of Orbifloxacin, the use of a stable isotope-labeled internal standard, such as this compound, with LC-MS/MS is considered the gold standard for achieving the most reliable results.
Comparison of Linearity Parameters for Orbifloxacin Quantification
The following table summarizes the linearity data from various published methods for the quantification of Orbifloxacin. This comparison highlights the typical performance of different analytical techniques.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r) or Coefficient of Determination (r²) |
| UV-Vis Spectrophotometry | None | 1.0 - 6.0 µg/mL | r = 0.9999[1] |
| HPLC-Fluorescence | Norfloxacin | 4 - 1500 ng/mL | r² = 0.999 |
| Microbiological Agar Assay | None | 16.0 - 64.0 µg/mL | r = 0.9992[2] |
| LC-MS/MS (Hypothetical) | This compound | Expected to be wide (e.g., sub-ng/mL to µg/mL) | Expected to be ≥ 0.99 |
Note: Data for LC-MS/MS with this compound is based on typical performance for such methods, as specific published data was not identified in the initial search.
The Gold Standard: LC-MS/MS with Deuterated Internal Standards
The use of a deuterated internal standard like this compound in conjunction with LC-MS/MS offers significant advantages over other methods. Stable isotope-labeled internal standards are considered the ideal choice for quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[3] This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, chromatography, and ionization, thereby effectively compensating for variability.
Key Advantages of Using this compound in LC-MS/MS:
-
Enhanced Accuracy and Precision: By co-eluting with Orbifloxacin, this compound provides the most accurate correction for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[4][5]
-
Improved Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions, leading to higher throughput and fewer failed analytical runs.[3]
-
Reduced Matrix Effects: The deuterated analog helps to minimize the impact of interfering compounds in complex biological matrices, leading to more reliable quantification.[4]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and accepted by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[4]
Experimental Protocol: A Representative LC-MS/MS Method
While a specific protocol for Orbifloxacin with this compound was not found, the following represents a typical and detailed experimental methodology for the quantification of a fluoroquinolone antibiotic in a biological matrix (e.g., plasma) using LC-MS/MS with a deuterated internal standard. This protocol can be adapted for Orbifloxacin.
1. Preparation of Calibration Standards and Quality Control Samples:
-
Stock solutions of Orbifloxacin and this compound are prepared in a suitable organic solvent (e.g., methanol).
-
Working standard solutions of Orbifloxacin are prepared by serial dilution of the stock solution.
-
Calibration standards are prepared by spiking blank biological matrix with the working standard solutions to achieve a concentration range spanning the expected in-study sample concentrations.
-
A working solution of the internal standard, this compound, is prepared at a constant concentration.
-
Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
2. Sample Preparation (Protein Precipitation):
-
To an aliquot of the plasma sample (e.g., 100 µL), add the internal standard solution (e.g., 10 µL of this compound working solution).
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis. The supernatant may be further diluted if necessary.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol) with the same additive.
-
Gradient Elution: A gradient program is developed to ensure the separation of Orbifloxacin from potential interferences.
-
Flow Rate: A typical flow rate for analytical LC is between 0.2 and 0.6 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected onto the column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for fluoroquinolones.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Orbifloxacin and this compound are monitored.
-
Data Analysis: The peak area ratio of the analyte (Orbifloxacin) to the internal standard (this compound) is calculated. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model. The concentrations of the QC and unknown samples are then determined from this calibration curve.
-
Experimental Workflow for Linearity Assessment
The following diagram illustrates the typical workflow for assessing the linearity of a bioanalytical method.
Caption: Workflow for Linearity Assessment of Orbifloxacin using LC-MS/MS with a Deuterated Internal Standard.
References
- 1. scielo.br [scielo.br]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Evaluating the Stability of Orbifloxacin-d4 in Processed Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability of analytical standards is paramount for accurate quantification of drug residues in various matrices. This guide provides a comparative overview of the stability of Orbifloxacin, a third-generation fluoroquinolone, which can be used as a proxy for its deuterated form, Orbifloxacin-d4, in processed samples. The stability of Orbifloxacin is compared with other commonly used fluoroquinolones, supported by experimental data from published studies.
Comparative Stability of Fluoroquinolones in Processed Samples
The stability of fluoroquinolones is influenced by factors such as the storage temperature, duration, and the nature of the sample matrix. The following table summarizes the stability of Orbifloxacin and other fluoroquinolones under various storage conditions in different processed samples. It is important to note that while specific data for this compound is limited, the stability of the parent compound, Orbifloxacin, provides a strong indication of the expected stability of its deuterated analog.
| Fluoroquinolone | Sample Matrix | Storage Condition | Duration | Stability Outcome |
| Orbifloxacin | Tablets | Ambient | Not specified | Stable |
| Ciprofloxacin (B1669076) | River Water | Ambient Temperature | At least 2 weeks | Stable[1] |
| Ciprofloxacin | River Water | 4°C and -18°C | At least 2 weeks | Increased stability[1] |
| Oxolinic Acid | River Water | Ambient Temperature | At least 2 weeks | Stable[1] |
| Oxolinic Acid | River Water | 4°C and -18°C | At least 2 weeks | Increased stability[1] |
| Various Quinolones | Raw Milk | 4°C | Up to 24 hours | High stability[2] |
| Various Quinolones | Raw Milk | 4°C | After 48 hours | Degradation begins[2] |
| Various Quinolones | Raw Milk | -20°C | Up to 7 days | No degradation[2] |
| Various Quinolones | Raw Milk | -20°C | 30 days | Small amount of degradation (~30%)[2] |
| Various Quinolones | Raw Milk | -80°C | Up to 30 days | Similar to -20°C storage[2] |
| Enrofloxacin | Veterinary Formulation | Acidic, Basic, Oxidative Stress | Not specified | Less stable than Piroxicam[3] |
| Enrofloxacin | Veterinary Formulation | Sunlight and Fluorescent Light | Not specified | More stable than Piroxicam[3] |
| Enrofloxacin | Veterinary Formulation | Thermal Degradation | Not specified | Equally stable as Piroxicam[3] |
Experimental Protocol for Stability Assessment
A robust experimental protocol is crucial for determining the stability of an analyte in a given matrix. The following is a generalized protocol for assessing the stability of this compound in a processed biological sample (e.g., plasma, tissue homogenate). This protocol is based on established guidelines for stability testing of pharmaceutical compounds.[4][5]
Objective: To evaluate the stability of this compound in a processed biological matrix under different storage conditions.
Materials:
-
This compound analytical standard
-
Blank biological matrix (e.g., plasma, tissue homogenate)
-
Processing reagents (e.g., extraction solvents, buffers)
-
LC-MS/MS system or other suitable analytical instrument
-
Calibrated storage units (refrigerators, freezers)
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Spike the blank biological matrix with the this compound stock solution to achieve a known concentration (e.g., low, medium, and high quality control levels).
-
Process the spiked samples using the intended analytical method's sample preparation procedure (e.g., protein precipitation, solid-phase extraction).
-
-
Stability Conditions to be Tested:
-
Freeze-Thaw Stability: Analyze aliquots of spiked samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).[2]
-
Short-Term (Bench-Top) Stability: Keep aliquots of spiked, processed samples at room temperature for a specified period (e.g., 4, 8, 24 hours) before analysis.
-
Long-Term Stability: Store aliquots of spiked, processed samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 7, 30, 90 days).[2]
-
Post-Preparative Stability: Store the final extracted samples in the autosampler for a period that mimics the typical run time of an analytical batch.
-
-
Sample Analysis:
-
At each time point and for each condition, analyze the stored samples in replicate (n=3 or 5) using a validated analytical method (e.g., LC-MS/MS).
-
Concurrently, analyze freshly prepared and processed spiked samples (comparison samples) at the same concentrations.
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound in the stability samples.
-
Compare the mean concentration of the stability samples to the mean concentration of the freshly prepared comparison samples.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the comparison samples.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting a stability study of an analytical standard in a processed sample.
Caption: Workflow for assessing the stability of this compound in processed samples.
Degradation Pathway Considerations
Understanding the potential degradation pathways of fluoroquinolones is essential for developing stability-indicating analytical methods. Fluoroquinolones can degrade through various mechanisms, including photodegradation and microbial transformation.[6][7][8] The primary degradation pathways often involve modifications to the core quinolone structure. While specific degradation products of this compound are not extensively documented, the general degradation patterns of fluoroquinolones provide valuable insight. Advanced oxidation processes, for instance, can lead to the decomposition of complex fluoroquinolone molecules into simpler substances.[6]
The following diagram illustrates a generalized degradation concept for fluoroquinolones.
Caption: Generalized degradation pathways for fluoroquinolone antibiotics.
References
- 1. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. gmp-navigator.com [gmp-navigator.com]
- 5. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - ProQuest [proquest.com]
A Comparative Guide to the Analytical Quantification of Orbifloxacin: Evaluating the Impact of a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Orbifloxacin, a synthetic fluoroquinolone antibiotic, is critical in pharmacokinetic studies, therapeutic drug monitoring, and residue analysis. The choice of analytical methodology, particularly the use of an internal standard, can significantly impact the reliability and robustness of the results. This guide provides a comprehensive comparison of analytical methods for Orbifloxacin, focusing on the key differences in performance when utilizing a non-deuterated (structural analog) internal standard versus a deuterated internal standard.
The Gold Standard: Deuterated Internal Standards
In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is considered the gold standard.[1][2][3] A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium (B1214612) atoms. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[1][2][3] This co-elution and similar behavior are crucial for effectively compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, ultimately leading to more accurate and precise results.[4][5]
Comparison of Analytical Performance
The following tables summarize typical validation parameters for the analysis of fluoroquinolones, including Orbifloxacin, using LC-MS/MS methods with and without a deuterated internal standard. The data presented is a synthesis of findings from various studies to provide a comparative overview.
Table 1: Method Performance without a Deuterated Internal Standard (using a structural analog)
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | ≥ 0.995 | [6] |
| Accuracy (% Bias) | Within ±15% | [7][8] |
| Precision (% CV) | < 15% | [7][8] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 µg/mL | [7][8] |
| Recovery | 80 - 110% | [7][8] |
| Matrix Effect (% CV) | < 20% | [5] |
Table 2: Method Performance with a Deuterated Internal Standard
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | ≥ 0.999 | [9] |
| Accuracy (% Bias) | Within ±10% | [10] |
| Precision (% CV) | < 10% | [10] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 µg/mL | [11] |
| Recovery (IS-corrected) | Consistent and reproducible | [1][2] |
| Matrix Effect (% CV, IS-corrected) | < 5% | [4][5] |
As the data illustrates, methods employing a deuterated internal standard generally exhibit superior performance, with better linearity, accuracy, and precision. The use of a deuterated standard is particularly advantageous in minimizing the impact of matrix effects, which is a significant challenge in the analysis of complex biological samples.
Experimental Protocols
The following are detailed experimental protocols for the LC-MS/MS analysis of Orbifloxacin in plasma, representing two distinct approaches for the choice of internal standard.
Method 1: Orbifloxacin Analysis using a Non-Deuterated Internal Standard (e.g., Ciprofloxacin)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (Ciprofloxacin, 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: 5 µL[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Orbifloxacin: m/z 396.2 → 352.2
-
Ciprofloxacin (IS): m/z 332.1 → 288.1
-
Method 2: Orbifloxacin Analysis using a Deuterated Internal Standard (e.g., Orbifloxacin-d5)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the deuterated internal standard working solution (Orbifloxacin-d5, 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[11]
-
Transfer 100 µL of the supernatant for injection.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: 5 µL[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Orbifloxacin: m/z 396.2 → 352.2
-
Orbifloxacin-d5 (IS): m/z 401.2 → 357.2
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both analytical approaches.
Caption: Workflow for Orbifloxacin analysis without a deuterated standard.
Caption: Workflow for Orbifloxacin analysis with a deuterated standard.
Conclusion
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. myadlm.org [myadlm.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Critical Path of Bioanalytical Method Transfer: A Comparative Guide to Orbifloxacin Assay Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the seamless transfer of analytical methods between laboratories is a cornerstone of efficient and reliable drug development. This guide provides a comprehensive comparison of an Orbifloxacin bioanalytical method transfer, highlighting the pivotal role of a deuterated internal standard, Orbifloxacin-d4, in ensuring accuracy, precision, and robustness.
The successful transfer of a bioanalytical method is paramount for maintaining data integrity and consistency across different sites, a common scenario in multi-center clinical trials and when outsourcing analytical work to contract research organizations (CROs). This process, however, is not without its challenges. Minor variations in instrumentation, reagents, and analyst technique can lead to significant discrepancies in results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to mitigate these variabilities.[1][2]
This guide presents a comparative analysis of a hypothetical method transfer for the quantification of Orbifloxacin in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will compare the performance of the assay at a "Receiving Lab" against the established method at the "Originating Lab," with a focus on the benefits conferred by using this compound as the internal standard.
The Gold Standard: Why a Deuterated Internal Standard?
In LC-MS/MS-based bioanalysis, an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal IS co-elutes with the analyte and experiences similar effects during sample preparation and ionization.[2] A SIL-IS, like this compound, is chemically identical to the analyte, Orbifloxacin, differing only in isotopic composition.[3][4] This near-perfect mimicry allows it to compensate for:
-
Variations in sample extraction and recovery: Any loss of analyte during sample processing will be mirrored by a proportional loss of the SIL-IS.
-
Matrix effects: The presence of other components in the biological matrix can suppress or enhance the ionization of the analyte. The SIL-IS experiences the same matrix effects, ensuring an accurate analyte-to-IS ratio.[5]
-
Instrumental variability: Fluctuations in injection volume and mass spectrometer response are effectively normalized.
The following diagram illustrates the decision-making process that underscores the selection of a stable isotope-labeled internal standard for robust bioanalytical methods.
Comparative Performance Data
The following tables summarize the validation and cross-validation results from the Originating Lab and the Receiving Lab. The data demonstrates the successful transfer of the Orbifloxacin assay, underpinned by the use of this compound.
Table 1: Method Validation Summary at Originating Lab
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.9992 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 4 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.0% - 7.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.2% - 8.9% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -5.8% to 6.2% |
| Mean Recovery | Consistent and reproducible | 92% |
| Matrix Effect (%CV) | ≤ 15% | 6.8% |
Table 2: Method Transfer Cross-Validation Results
| QC Level | Originating Lab (Mean Conc. ng/mL) | Receiving Lab (Mean Conc. ng/mL) | % Difference |
| Low (12 ng/mL) | 12.3 | 11.9 | -3.25% |
| Medium (150 ng/mL) | 155.1 | 152.8 | -1.48% |
| High (1200 ng/mL) | 1185.6 | 1209.3 | +2.00% |
The acceptance criterion for the cross-validation is that the mean concentration at each QC level should not differ by more than 15% between the two laboratories. The results clearly fall within this limit, indicating a successful method transfer.
Experimental Protocols
A detailed methodology is crucial for the successful replication of a bioanalytical assay.
Sample Preparation
-
To 100 µL of plasma (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (200 ng/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
LC-MS/MS Conditions
-
Chromatographic System: UPLC system[6]
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)[6]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Methanol[6]
-
-
Flow Rate: 0.4 mL/min[6]
-
Gradient: A linear gradient is typically used.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[7]
-
MRM Transitions:
-
Orbifloxacin: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion (Specific mass transitions would be determined during method development)
-
The workflow for a bioanalytical method transfer is a structured process to ensure consistency and reliability of data between laboratories.
Conclusion
The successful transfer of a bioanalytical method is a critical step in the drug development pipeline, ensuring data consistency and reliability across different analytical sites.[8] The use of a deuterated internal standard, such as this compound, is instrumental in achieving a robust and reproducible assay. The comparative data presented in this guide unequivocally demonstrates that a well-validated method employing a SIL-IS can be transferred between laboratories with a high degree of confidence, meeting stringent regulatory acceptance criteria. For researchers and drug development professionals, the adoption of such "gold standard" practices is not just a recommendation but a necessity for ensuring the integrity of their bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Orbifloxacin-d4
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to maintaining a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Orbifloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Orbifloxacin. Adherence to these protocols will mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, Orbifloxacin and its formulations may cause allergic skin reactions, and respiratory sensitization, and are suspected of damaging the unborn child.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[1] |
| Protective Clothing | Lab coat or other protective clothing to prevent skin contact |
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][3][4][5] This ensures that the chemical is handled and neutralized in an environmentally safe and regulated manner.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "this compound and related waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
Step 2: Preparing for Disposal
-
Whenever possible, keep this compound in its original container.[1]
-
If transferring to a new container, ensure it is properly labeled with the chemical name and associated hazards.
-
For any unused or expired material, prepare it for collection by your institution's EHS-approved waste management vendor.
Step 3: Handling Contaminated Materials
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, or bench paper, should be considered hazardous waste.
-
Place all contaminated disposable materials into the designated this compound waste container.
-
Handle uncleaned containers with the same precautions as the product itself.[1]
Step 4: Spill Management In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, cover drains to prevent environmental release.[1]
-
Carefully collect the spilled material using an absorbent, non-combustible material (e.g., vermiculite, sand).
-
Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the affected area thoroughly.[1]
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide them with a clear inventory of the waste being collected.
-
Store the sealed and labeled waste container in a designated, secure area while awaiting pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most current and detailed information.
References
Personal protective equipment for handling Orbifloxacin-d4
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Orbifloxacin-d4. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Orbifloxacin, the parent compound of this compound, is classified as a substance suspected of damaging an unborn child and may cause organ damage (specifically to the eyes) through prolonged or repeated oral exposure[1][2][3]. The solid form presents additional risks, as dust can cause mechanical irritation to the skin and eyes, and may form an explosive dust-air mixture[4]. Adherence to the following guidelines is mandatory.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against exposure. All personnel must wear the following equipment when handling this compound.
| Protection Type | Required Equipment | Specifications and Use Cases |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Discard and replace immediately if contaminated. |
| Body Protection | Protective clothing / Laboratory coat | A clean, buttoned lab coat must be worn to protect skin and clothing. |
| Eye & Face Protection | Safety glasses with side shields or goggles | Required for all handling procedures. |
| Face shield | Wear a faceshield in addition to goggles if there is a potential for direct contact with dusts, mists, or aerosols[4][5]. |
Operational Plan: Safe Handling Protocol
Follow this step-by-step protocol to minimize risk during the handling of this compound.
1. Preparation and Precautionary Steps:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Orbifloxacin[1][2].
-
Obtain Special Instructions: Ensure you have received all specific instructions related to your procedure before use[1][2][3].
-
Area Preparation: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors, mists, or dust[1].
-
Emergency Equipment: Confirm that an eye-wash station and safety shower are readily accessible[3][4].
2. Donning PPE:
-
Follow the correct sequence for putting on PPE to ensure maximum protection. A common sequence is gown first, followed by a mask/respirator, then goggles or face shield, and finally gloves[6].
3. Handling the Compound:
-
Avoid Contact: Do not allow the substance to come into contact with eyes or skin. Avoid prolonged or repeated contact[1][3][4].
-
Do Not Inhale: Do not breathe in mist, vapors, or dust[1][2][3]. If working with the solid form, minimize dust generation and accumulation[4].
-
Prevent Spills: Handle with care to prevent spills and minimize release to the environment[1][3].
4. Post-Handling:
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. A typical removal sequence is gloves first, then goggles/face shield, gown, and mask[6][7].
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
-
Storage: Keep the compound in a properly labeled container and store it locked up according to national regulations[1][2][3].
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Response |
| Skin Contact | Immediately flush skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention[2][3][4]. |
| Eye Contact | Flush eyes with water as a precaution. If irritation develops and persists, seek medical attention[2][3][4]. |
| Inhalation | Move the person to fresh air. Seek medical attention[2][3][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water and get medical attention[2][3][4]. |
| General Advice: If exposed, concerned, or feeling unwell, seek medical advice immediately[1][2][4]. |
Disposal Plan
All waste materials must be treated as hazardous.
-
Waste Disposal: Dispose of this compound and any contaminated materials (e.g., gloves, containers) at an approved waste disposal plant[1][2][3].
-
Environmental Precautions: Prevent the substance from being released into the environment. If a spill occurs, contain it and prevent it from spreading. Advise local authorities if significant spillages cannot be contained[1].
Workflow Visualizations
The following diagrams illustrate the necessary procedural flows for safely handling this compound.
Caption: Workflow for safely handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
